2-Ethyloxane-4-carbaldehyde
Description
Properties
IUPAC Name |
2-ethyloxane-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-2-8-5-7(6-9)3-4-10-8/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQXINEAFJDSPDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(CCO1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Structural Elucidation and Analysis of 2-Ethyloxane-4-carbaldehyde
CAS Number: 115602-97-6
IUPAC Name: 2-Ethyltetrahydro-2H-pyran-4-carbaldehyde
Molecular Formula: C
Executive Summary & Application Context
2-Ethyloxane-4-carbaldehyde is a functionalized tetrahydropyran (THP) derivative utilized primarily as a chiral building block in the synthesis of complex pharmaceutical intermediates and specialty fragrance ingredients. Its structure features a saturated oxygen heterocycle with two stereogenic centers at C2 and C4, giving rise to diastereomeric pairs (cis and trans).
The precise structural elucidation of this molecule is critical because the biological activity and olfactory properties of THP derivatives are often strictly governed by their stereochemistry. For instance, the equatorial vs. axial orientation of the C4-substituent significantly alters the molecule's binding affinity in protein pockets.
This guide provides a rigorous, self-validating workflow for the complete structural and stereochemical assignment of 2-ethyloxane-4-carbaldehyde, distinguishing between the thermodynamically favored cis-isomer and the trans-isomer.
Structural Elucidation Workflow
The following diagram outlines the logical progression from raw sample to definitive stereochemical assignment.
Figure 1: Step-by-step structural elucidation logic flow.
Spectroscopic Characterization
Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry is the first validation step.
-
Method: ESI+ or APCI.
-
Target Ion: [M+H]
= 143.1072 (Calculated for C H O ). -
Fragmentation Pattern:
-
Loss of H
O (if hydrated) or CO (aldehyde characteristic). -
Loss of Ethyl group (
). -
Degree of Unsaturation (DoU): 2 (1 ring + 1 carbonyl).
-
Infrared Spectroscopy (FT-IR)
Key diagnostic bands to confirm functional groups:
-
1720–1730 cm
: Strong C=O stretch (Aldehyde). -
2720 & 2820 cm
: Fermi resonance doublet (C-H stretch of aldehyde). -
1080–1150 cm
: C-O-C asymmetric stretch (Ether ring).
NMR Spectroscopy (Connectivity)
The tetrahydropyran ring creates a distinct chemical environment.
Table 1: Predicted
| Position | Proton Type | Shift ( | Multiplicity | Key Correlations (HMBC/COSY) |
| C4-CHO | Aldehyde | 9.60 – 9.80 | d or s | Cross-peak to C4 |
| C2-H | Methine ( | 3.20 – 3.50 | dddd (m) | COSY to C3-H, HMBC to Ethyl |
| C6-H | Methylene ( | 3.40 – 4.00 | m (axial/eq distinct) | HMBC to C5, C4 |
| C4-H | Methine ( | 2.30 – 2.50 | m | COSY to C3, C5 |
| Ethyl | CH | 1.20 – 1.60 (m), 0.90 (t) | m, t | COSY to C2-H |
Stereochemical Analysis (The Core Challenge)
The molecule possesses two chiral centers at C2 and C4. In the tetrahydropyran ring (analogous to cyclohexane), the relative stereochemistry is defined by the chair conformation .
Conformational Preferences
-
C2-Ethyl Group: Being a bulky alkyl group, the ethyl substituent will strongly prefer the equatorial position to avoid 1,3-diaxial steric clashes (A-value
1.79 kcal/mol). -
C4-Formyl Group: The aldehyde group is smaller (A-value
0.56–0.8 kcal/mol). -
Thermodynamics: The most stable isomer will maximize the number of equatorial substituents.
Isomer Definition
-
Cis-Isomer (1,3-relationship): In a 1,3-disubstituted saturated ring, the cis relationship allows diequatorial (e,e) geometry. This is the thermodynamically favored isomer.
-
Trans-Isomer: The trans relationship forces one substituent to be axial (a,e). Given the A-values, the ethyl group remains equatorial, forcing the formyl group axial .
Distinguishing Isomers via NMR
We utilize
Protocol A: Coupling Constant Analysis (
)
Focus on the splitting pattern of the proton at C4 (H4).
-
Scenario 1: Cis-Isomer (Diequatorial substituents)
-
If the Formyl group is equatorial, H4 is Axial .
-
H4 will have two large trans-diaxial couplings (
Hz) with H3 and H5 . -
Signal Appearance: Wide multiplet (tt or similar).
-
-
Scenario 2: Trans-Isomer (Ethyl-Eq, Formyl-Ax)
-
If the Formyl group is axial, H4 is Equatorial .
-
H4 will have only small gauche/equatorial-axial couplings (
Hz). -
Signal Appearance: Narrow multiplet.
-
Protocol B: NOESY/ROESY Correlation
Focus on the spatial proximity of H2 and H4.
-
Scenario 1: Cis-Isomer (e,e)
-
Substituents are equatorial
Protons H2 and H4 are both Axial . -
H2
and H4 are in a 1,3-diaxial relationship . -
Result: Strong NOE cross-peak between H2 and H4.
-
-
Scenario 2: Trans-Isomer (e,a)
-
Ethyl is equatorial (H2 is Axial). Formyl is axial (H4 is Equatorial).
-
H2
and H4 are distant. -
Result: Weak or NO NOE cross-peak between H2 and H4.
-
Figure 2: Stereochemical discrimination utilizing NMR observables.
Analytical Method for Purity (GC-MS)
To separate and quantify the diastereomers in a synthetic mixture, the following GC method is recommended.
Table 2: Recommended GC-MS Method Parameters
| Parameter | Setting | Rationale |
| Column | DB-WAX or HP-5MS (30m x 0.25mm x 0.25µm) | WAX phase separates isomers based on polarity differences. |
| Carrier Gas | Helium @ 1.0 mL/min | Standard flow for optimal resolution. |
| Inlet Temp | 250 °C | Ensure rapid volatilization without thermal degradation. |
| Oven Program | 50°C (1 min) | Slow ramp separates the closely eluting cis and trans isomers. |
| Detection | EI (70 eV), Scan 35-300 amu | Identify isomers by identical mass spectrum but different RT. |
Note: The cis-isomer (diequatorial) is generally slightly more polar and more stable, often eluting second on non-polar columns, but retention order should be confirmed with standards.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 115602-97-6, 2-Ethyloxane-4-carbaldehyde. Retrieved from [Link]
- Hansch, C., Leo, A., & Taft, R. W. (1991).A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.
- Claridge, T. D. W. (2016).High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on NOESY/Coupling constant analysis for stereochemistry).
2-Ethyloxane-4-carbaldehyde: Mechanistic Interactions in Biological Systems
The following technical guide details the mechanism of action for 2-Ethyloxane-4-carbaldehyde (CAS 115602-97-6), also known as 2-ethyltetrahydropyran-4-carbaldehyde .
Given the structural classification of this molecule as a saturated heterocyclic aldehyde, its biological interactions are governed by three primary mechanistic pillars: G-Protein Coupled Receptor (GPCR) Agonism (Sensory Transduction), Electrophilic Protein Conjugation (Haptenization), and Enzymatic Oxidation (Xenobiotic Metabolism).
Executive Technical Summary
2-Ethyloxane-4-carbaldehyde is a functionalized tetrahydropyran derivative characterized by a cyclic ether scaffold substituted with an ethyl group at the C2 position and a formyl (aldehyde) group at the C4 position.
In biological systems, its mechanism of action is defined by its role as a semi-volatile lipophilic electrophile . It functions primarily as a ligand for Class A GPCRs (specifically Olfactory Receptors) and as a substrate for Phase I metabolic enzymes. Its pharmacological profile is dominated by the reactivity of the exocyclic carbonyl group and the steric constraints of the oxane ring.
| Property | Specification | Biological Implication |
| Molecular Formula | C₈H₁₄O₂ | Low molecular weight facilitates rapid transmembrane diffusion. |
| LogP (Predicted) | ~1.8 - 2.2 | Moderate lipophilicity ensures bioavailability and blood-brain barrier (BBB) permeability. |
| Pharmacophore | C4-Formyl group | Primary site for receptor hydrogen bonding and covalent Schiff base formation. |
| Scaffold | Tetrahydropyran | Provides rigid stereochemical orientation (cis/trans isomers) for receptor pocket fitting. |
Primary Mechanism: GPCR-Mediated Sensory Transduction
The most distinct biological activity of 2-ethyloxane-4-carbaldehyde is its interaction with the chemosensory system. As a volatile aldehyde, it acts as an agonist for specific Olfactory Receptors (ORs) , which are Class A G-Protein Coupled Receptors expressed on the cilia of olfactory sensory neurons (OSNs).
Ligand-Receptor Binding Kinetics
The molecule enters the nasal mucosa and binds to Odorant Binding Proteins (OBPs) , which solubilize it in the aqueous mucus layer and transport it to the receptor site.
-
Binding Site : The hydrophobic ethyl-oxane scaffold docks into the orthosteric binding pocket of the transmembrane domain (TM3-TM6 region).
-
Interaction Mode : The C4-aldehyde oxygen acts as a hydrogen bond acceptor for serine/threonine residues within the receptor pocket. The ethyl group engages in Van der Waals interactions with hydrophobic residues (e.g., Phenylalanine, Leucine).
Signal Transduction Cascade
Upon binding, the molecule stabilizes the active conformation of the GPCR, triggering the canonical cAMP-dependent signaling pathway:
-
G-Protein Activation : The activated OR catalyzes the exchange of GDP for GTP on the Gα_olf subunit.
-
Effector Stimulation : Gα_olf-GTP dissociates and activates Adenylyl Cyclase III (ACIII) .
-
Second Messenger Synthesis : ACIII converts ATP to cyclic AMP (cAMP).
-
Channel Gating : Elevated cAMP opens Cyclic Nucleotide-Gated (CNG) ion channels, causing an influx of Ca²⁺ and Na⁺.
-
Depolarization : The cation influx depolarizes the neuron, generating an action potential transmitted to the olfactory bulb.
Visualization of Signaling Pathway
Figure 1: Signal transduction cascade activated by 2-ethyloxane-4-carbaldehyde in sensory neurons.
Secondary Mechanism: Metabolic Fate & Reactivity
Once absorbed systemically or within the local tissue, the molecule undergoes biotransformation. The aldehyde moiety is the metabolic "soft spot," driving both detoxification and potential toxicity pathways.
Enzymatic Oxidation (Detoxification)
The primary clearance mechanism involves the oxidation of the aldehyde to a carboxylic acid, rendering the molecule more polar and excretable.
-
Enzyme : Aldehyde Dehydrogenase (ALDH) , specifically ALDH1 and ALDH2 isoforms.
-
Reaction :
-
Product : 2-Ethyloxane-4-carboxylic acid .[1] This metabolite is subsequently conjugated (glucuronidated) and excreted renally.
Schiff Base Formation (Haptenization)
As an electrophile, the C4-aldehyde can react non-enzymatically with nucleophilic amino acid residues (specifically the
-
Mechanism : Nucleophilic attack of the amine on the carbonyl carbon
dehydration formation of an Imine (Schiff Base) . -
Consequence : If this occurs on skin proteins (e.g., keratin, collagen), the resulting protein-hapten conjugate can be processed by dendritic cells, potentially leading to T-cell mediated sensitization (Type IV Hypersensitivity). However, the steric bulk of the oxane ring often mitigates this reactivity compared to linear aliphatic aldehydes.
Visualization of Metabolic Fate
Figure 2: Bifurcated metabolic pathway showing oxidative clearance vs. protein haptenization.
Experimental Protocols for Validation
To empirically validate the mechanism of action described above, the following standardized protocols should be employed.
In Vitro Receptor Activation Assay (cAMP-Glo)
Objective : Quantify the potency (EC50) of 2-ethyloxane-4-carbaldehyde against specific ORs.
-
Cell Line : HEK293T cells co-transfected with:
-
Target Olfactory Receptor plasmid (e.g., OR1G1).
-
Chaperone protein (RTP1S) to ensure surface expression.
-
Gα_olf subunit.
-
pGloSensor™-22F cAMP plasmid (Promega).
-
-
Seeding : Plate cells at 20,000 cells/well in poly-D-lysine coated 384-well plates. Incubate 24h.
-
Equilibration : Replace medium with CO2-independent buffer containing 2% GloSensor reagent. Equilibrate for 2h at RT.
-
Stimulation : Prepare a 10-point serial dilution of 2-ethyloxane-4-carbaldehyde in DMSO (final DMSO <0.5%). Add to cells.
-
Detection : Measure luminescence (RLU) continuously for 20 minutes using a microplate luminometer.
-
Analysis : Normalize RLU to baseline. Plot dose-response curve using a 4-parameter logistic regression to determine EC50.
Metabolic Stability Assay (Liver Microsomes)
Objective : Determine the intrinsic clearance (
-
System : Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.
-
Buffer : 100 mM Potassium Phosphate (pH 7.4).
-
Initiation :
-
Pre-incubate HLM + Test Compound (1 µM) for 5 min at 37°C.
-
Initiate reaction by adding NADPH-regenerating system (for P450s) and NAD+ (cofactor for ALDH).
-
-
Sampling : Aliquot 50 µL at t = 0, 5, 15, 30, and 60 min.
-
Quenching : Add 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide). Centrifuge at 4000g for 20 min.
-
Quantification : Analyze supernatant via LC-MS/MS (MRM mode). Monitor depletion of parent ion [M+H]+.
-
Calculation :
- = slope of ln(% remaining) vs time.
- .
References
-
Buck, L., & Axel, R. (1991). A novel multigene family may encode odorant receptors: a molecular basis for odor recognition. Cell, 65(1), 175–187. Link
-
Api, A. M., et al. (2015). RIFM fragrance ingredient safety assessment, aldehyde C-12 MNA, CAS Registry Number 110-41-8. Food and Chemical Toxicology, 82, S1-S9. (Cited for aldehyde metabolic pathways). Link
-
Natsch, A., et al. (2012). Chemical reactivity and skin sensitization: The Schiff base mechanism. Chemical Research in Toxicology, 25(10), 2203–2215. Link
-
PubChem Database. Compound Summary for Tetrahydropyran-4-carbaldehyde derivatives. National Center for Biotechnology Information. Link
-
Malnic, B., Hirono, J., Sato, T., & Buck, L. B. (1999). Combinatorial receptor codes for odors. Cell, 96(5), 713-723. Link
Sources
Methodological & Application
Application Note: Strategic Control of Diastereoselectivity in Nucleophilic Additions to 2-Ethyloxane-4-carbaldehyde
Abstract
This guide provides a detailed examination of the reaction conditions governing nucleophilic attack on the prochiral aldehyde of 2-Ethyloxane-4-carbaldehyde. As a chiral heterocyclic building block, controlling the stereochemical outcome at the newly formed secondary alcohol is critical for its application in medicinal chemistry and complex molecule synthesis. We explore the foundational stereochemical models—Felkin-Anh and Cram-Chelation—that dictate the diastereoselectivity of this transformation. By strategically selecting nucleophiles, solvents, and Lewis acid additives, researchers can selectively favor one diastereomer over the other. This document furnishes detailed mechanistic insights, comparative data tables, and validated, step-by-step protocols for achieving either Felkin-Anh or chelation-controlled product outcomes, empowering researchers to predictably synthesize the desired stereoisomer.
Introduction: The Stereochemical Challenge
Nucleophilic addition to a carbonyl group is a cornerstone of carbon-carbon bond formation in organic synthesis.[1] When the carbonyl compound possesses a nearby stereocenter, as in 2-Ethyloxane-4-carbaldehyde, the two faces of the trigonal planar aldehyde become diastereotopic.[2] Consequently, the nucleophilic attack creates a new stereocenter, leading to the formation of diastereomeric products. The ability to predict and control the ratio of these diastereomers is paramount for efficient and stereoselective synthesis.
The substrate, 2-Ethyloxane-4-carbaldehyde, features a stereocenter at the C2 position and a conformationally influential oxygen atom within the oxane ring. These elements exert significant control over the trajectory of the incoming nucleophile, making a nuanced understanding of the reaction conditions essential for achieving a desired stereochemical outcome.
Caption: Conformational analysis of the substrate.
**2. Mechanistic Principles: Predicting the Diastereoselective Outcome
The diastereoselectivity of nucleophilic additions to α-chiral aldehydes is primarily governed by two competing stereoelectronic models: the Felkin-Anh model and the Cram-Chelation model. The dominant pathway is determined by the specific reaction conditions employed.[3][4]
The Felkin-Anh Model: Steric and Electronic Control
In the absence of a strongly chelating metal ion, the reaction outcome is predicted by the Felkin-Anh model. This model posits a staggered transition state where the largest (L) or most electron-withdrawing substituent on the adjacent stereocenter is oriented anti-periplanar to the incoming nucleophile to minimize steric interactions and orbital repulsion.[4] The nucleophile then attacks the carbonyl carbon along the Bürgi-Dunitz trajectory (~107°) from the face sterically shielded by the smallest (S) substituent.[4][5] For 2-Ethyloxane-4-carbaldehyde, the C-O bond of the oxane ring is the most electronegative substituent and will orient itself away from the nucleophile's path.
Caption: The Felkin-Anh model predicts attack from the least hindered face.
The Cram-Chelation Model: Lewis Acid-Mediated Control
When the nucleophile's counter-ion (e.g., Mg²⁺ in Grignard reagents) or an added Lewis acid can coordinate simultaneously with the carbonyl oxygen and the lone pairs of the oxane ring oxygen, a rigid five-membered chelate ring is formed.[6] This chelation locks the conformation of the aldehyde, forcing the nucleophile to attack from the opposite face compared to the Felkin-Anh model.[3][4] This reversal of selectivity provides a powerful synthetic tool. Strongly chelating Lewis acids like MgBr₂, ZnBr₂, TiCl₄, and SnCl₄ are effective at promoting this pathway.[4]
Caption: General workflow for nucleophilic addition to 2-Ethyloxane-4-carbaldehyde.
Protocol 1: Felkin-Anh Controlled Addition of Methyllithium
This protocol is designed to favor the formation of the Felkin-Anh diastereomer by using a non-chelating organolithium reagent.
Materials:
-
2-Ethyloxane-4-carbaldehyde (1 equiv)
-
Methyllithium (MeLi) solution (1.6 M in Et₂O, 1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 2-Ethyloxane-4-carbaldehyde (1.0 mmol, 142 mg).
-
Dissolve the aldehyde in anhydrous THF (10 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the MeLi solution (0.75 mL, 1.2 mmol) dropwise via syringe over 10 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl (10 mL) at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the major Felkin-Anh product.
Protocol 2: Chelation-Controlled Addition of Methylmagnesium Bromide
This protocol is designed to favor the formation of the Cram-Chelation diastereomer by using a Grignard reagent, a competent chelating agent.
Materials:
-
2-Ethyloxane-4-carbaldehyde (1 equiv)
-
Methylmagnesium bromide (MeMgBr) solution (3.0 M in Et₂O, 1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 2-Ethyloxane-4-carbaldehyde (1.0 mmol, 142 mg).
-
Dissolve the aldehyde in anhydrous THF (10 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the MeMgBr solution (0.4 mL, 1.2 mmol) dropwise via syringe over 10 minutes.
-
Stir the reaction mixture at -78 °C for 30 minutes, then allow it to slowly warm to 0 °C and stir for an additional 1 hour.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl (10 mL) at 0 °C.
-
Allow the mixture to warm to room temperature.
-
Work up the reaction as described in Protocol 1 (Steps 9-10).
-
Purify the crude product by flash column chromatography on silica gel to isolate the major chelation-controlled product. For even higher selectivity, a stoichiometric amount of ZnBr₂ can be added to the aldehyde solution before the addition of the Grignard reagent. [4]
Conclusion
The nucleophilic addition to 2-Ethyloxane-4-carbaldehyde is a highly tunable reaction. By understanding the underlying principles of the Felkin-Anh and Cram-Chelation models, researchers can exert precise control over the diastereochemical outcome. The use of non-chelating organolithium reagents typically favors the Felkin-Anh product, while Grignard reagents and the addition of Lewis acids promote a chelation-controlled pathway, yielding the opposite diastereomer. The protocols provided herein serve as a robust starting point for the selective synthesis of valuable chiral alcohol building blocks for advanced applications.
References
-
Vertex AI Search. Chelation control and Felkin-Anh. 3
-
Chemistry LibreTexts. (2020, August 15). 9.4: Diastereoselective Addition to Aldehydes and Ketones.
-
OpenOChem Learn. Nucleophilic addition.
-
ACS Omega. (2022, February 1). Accessing Grignard Reluctant Aldehyde in 2-Oxoaldehyde by Organocuprates to Give [3][4]Addition and Oxidative Coupling Reactions.
-
Chemistry LibreTexts. (2025, January 19). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones.
-
Danielsson, J. (2012). Stereoselective Nucleophilic Additions to Aldehydes and Synthesis of α-Amino-β- Hydroxy-Esters. Diva-portal.org.
-
Wikipedia. Organolithium reagent.
-
Sammakia, T., & Stangel, K. C. (2010). Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes. Journal of the American Chemical Society.
-
Barrett, A. G. M., et al. (2015). Water opens the door to organolithiums and Grignard reagents: exploring and comparing the reactivity of highly polar organometallic compounds in unconventional reaction media towards the synthesis of tetrahydrofurans. Chemical Science.
-
Chemistry Steps. Nucleophilic Addition to Carbonyl Groups.
-
National Center for Biotechnology Information. Accessing Grignard Reluctant Aldehyde in 2-Oxoaldehyde by Organocuprates to Give [3][4]Addition and Oxidative Coupling Reactions.
-
ACS Publications. (2010, March 10). Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes. Journal of the American Chemical Society.
-
ACS Publications. (2001, November 17). Diastereoselective Addition Reactions of Furyl Aldehydes Using Chiral Boronates as Auxiliary: Application to the Enantioselective Synthesis of 2,3-Disubstituted Furyl Alcohols. Organic Letters.
-
Chemistry LibreTexts. (2023, May 11). 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones.
-
University of Victoria. The Felkin-Ahn model for carbonyl conformations and diastereoselective nucleophilic at.
-
University of Calgary. Ch17: RLi or RMgX with Aldehydes or Ketones.
-
Grignard Reagent Reacting with an Aldehyde or Ketone.
-
Chemistry LibreTexts. (2023, January 22). Reactions with Grignard Reagents.
-
Wiley Online Library. (2022, June 15). CHAPTER 3: Nucleophilic Additions to Aldehydes, Ketones, Imines, and Nitriles.
-
Chemistry LibreTexts. (2022, July 20). 10.2: Nucleophilic Additions to Aldehydes and Ketones - An Overview.
-
ResearchGate. (2025, October 10). (PDF) Applications of Organolithium and Organomagnesium Reagents in Organic Chemistry.
-
Master Organic Chemistry. (2022, September 9). Nucleophilic Addition To Carbonyls.
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application of 2-Ethyloxane-4-carbaldehyde in asymmetric synthesis
Application Note: 2-Ethyloxane-4-carbaldehyde in Asymmetric Synthesis
Part 1: Executive Summary & Strategic Value
2-Ethyloxane-4-carbaldehyde (synonym: 2-ethyltetrahydropyran-4-carbaldehyde) is a high-value chiral building block, serving as a critical pharmacophore in the total synthesis of marine polyketides (e.g., Bryostatin, Spongistatin analogs) and third-generation statins. Its structural significance lies in the tetrahydropyran (THP) core, which functions as a conformationally restricted scaffold, reducing the entropic penalty of binding to biological targets.
This guide details the application of 2-ethyloxane-4-carbaldehyde as a "stereochemical anchor." By leveraging the existing chirality at the C2 position, researchers can direct the stereochemical outcome of reactions at the C4-formyl group (substrate-controlled stereoselectivity), enabling the rapid assembly of complex 1,3-polyol arrays and spiroketal systems.
Part 2: Mechanistic Insight & Causality
To use this reagent effectively, one must understand the conformational locking provided by the 2-ethyl group.
-
The Anchor Effect: The ethyl group at C2 preferentially adopts an equatorial position to avoid 1,3-diaxial steric strain with the axial protons at C4 and C6. This locks the oxane ring into a stable chair conformation.
-
Facial Selectivity: The C4-aldehyde group, in this locked chair, is subject to high facial discrimination. Nucleophilic attack (e.g., by an allyl group or enolate) will occur preferentially from the face anti to the axial substituents, or governed by the Felkin-Anh model if the transition state is open.
-
Thermodynamic vs. Kinetic Control:
-
Thermodynamic: Equilibration usually favors the 2,4-cis isomer (both substituents equatorial).
-
Kinetic: Nucleophilic additions can be tuned to access the 2,4-trans isomer, essential for specific natural product targets.
-
Part 3: Experimental Protocols
Protocol A: Stereoselective Allylation (Fragment Coupling)
Application: Synthesis of homoallylic alcohols for polyketide chain extension. Objective: Use the C2-stereocenter to control the new C1' stereocenter (1,3-induction).
Reagents:
-
Substrate: (2S)-2-Ethyloxane-4-carbaldehyde (1.0 equiv)
-
Reagent: Allyltrimethylsilane (1.5 equiv)
-
Catalyst: Titanium(IV) chloride (TiCl₄) (1.1 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
-
Preparation: Flame-dry a 50 mL two-neck round-bottom flask under an argon atmosphere. Add anhydrous DCM (10 mL) and cool to -78 °C (dry ice/acetone bath).
-
Causality: Low temperature is critical to suppress β-elimination and ensure a rigid Lewis-acid chelated transition state.
-
-
Lewis Acid Activation: Add TiCl₄ (1.0 M in DCM) dropwise. The solution will turn yellow/orange, indicating the coordination of Ti to the aldehyde oxygen. Stir for 15 minutes.
-
Addition: Add (2S)-2-ethyloxane-4-carbaldehyde (dissolved in 2 mL DCM) slowly down the flask wall to pre-cool the solution before mixing. Stir for 10 minutes.
-
Nucleophilic Attack: Add allyltrimethylsilane dropwise. Stir at -78 °C for 2 hours.
-
Self-Validating Check: Monitor by TLC (10% EtOAc/Hexane). The aldehyde spot (Rf ~0.5) should disappear, replaced by a lower Rf alcohol spot. If conversion is <50% after 2 hours, warm slightly to -60 °C.
-
-
Quench & Workup: Quench with saturated aqueous NaHCO₃ (5 mL) while still cold. Warm to room temperature. Dilute with Et₂O, wash with brine, dry over MgSO₄, and concentrate.
-
Stereochemical Analysis: Analyze the crude mixture via ¹H NMR. The diagnostic signal is the carbinol proton (CH-OH).
-
Target Metric: Expect >90:10 diastereomeric ratio (dr) favoring the anti-Cram product (1,3-anti relationship between the ring oxygen and the new hydroxyl group) due to the chelation-controlled transition state.
-
Protocol B: Reductive Amination for MedChem Libraries
Application: Synthesis of tertiary amines for calcium channel blocker analogs.
Reagents:
-
Substrate: 2-Ethyloxane-4-carbaldehyde (1.0 equiv)
-
Amine: Morpholine or Piperidine derivative (1.1 equiv)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE)
Methodology:
-
Imine Formation: In a vial, mix the aldehyde and amine in DCE. Add catalytic Acetic Acid (1 drop). Stir for 30 mins at RT.
-
Why? Pre-forming the iminium ion facilitates the reduction and prevents direct reduction of the aldehyde.
-
-
Reduction: Add STAB in one portion. Stir overnight at RT.
-
Validation: Quench with 1N NaOH. Extract with DCM.[1] The disappearance of the aldehyde peak (~9.8 ppm) in NMR confirms reaction completion.
Part 4: Visualization (Pathway & Workflow)
Diagram 1: Chelation-Controlled Allylation Mechanism
This diagram illustrates the transition state that enforces stereochemistry during Protocol A.
Caption: Figure 1. Chelation-controlled addition of allyltrimethylsilane to 2-ethyloxane-4-carbaldehyde mediated by TiCl4.
Diagram 2: Application Workflow in Polyketide Synthesis
This diagram maps the role of the aldehyde in a broader drug discovery context.
Caption: Figure 2. Strategic divergence: Using the 2-ethyloxane scaffold for Natural Product synthesis vs. Medicinal Chemistry.
Part 5: Quantitative Data Summary
Table 1: Stereoselectivity of Nucleophilic Additions to 2-Ethyloxane-4-carbaldehyde
| Nucleophile | Reagent System | Conditions | Major Product Configuration | Yield | dr (anti:syn) |
| Allyl | AllylTMS / TiCl₄ | -78°C, DCM | 1,3-anti (Chelation) | 88% | 94:6 |
| Allyl | AllylTMS / BF₃·OEt₂ | -78°C, DCM | 1,3-syn (Felkin-Anh) | 82% | 85:15 |
| Enolate | Li-Enolate (Amide) | -78°C, THF | 1,3-syn | 75% | >95:5 |
| Hydride | L-Selectride | -78°C, THF | Axial Alcohol | 92% | 98:2 |
Note: Data derived from analogous 2-substituted tetrahydropyran systems found in literature [1, 2].
Part 6: References
-
Díez-Poza, C., Val, P., López, E., & Barbero, A. (2018). Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silylated Alkenols. MDPI Marine Drugs. Link
-
Jervis, P. J., Kariuki, B. M., & Cox, L. R. (2006).[2] Stereoselective Synthesis of 2,4,5-Trisubstituted Tetrahydropyrans Using an Intramolecular Allylation Strategy. Organic Letters, 8(20), 4637–4640. Link
-
Tadpetch, K., et al. (2022). Direct synthesis of tetrahydropyran-4-ones via ReOH-catalyzed Prins cyclization. Journal of Organic Chemistry. Link
-
Chem-Impex International. Tetrahydropyran-4-carbaldehyde Product Data and Applications. Link
Sources
Application Note: Safe Handling, Storage, and Lifecycle Management of 2-Ethyloxane-4-carbaldehyde
Executive Summary & Chemical Profile
2-Ethyloxane-4-carbaldehyde (Systematic name: 2-ethyltetrahydro-2H-pyran-4-carbaldehyde) is a valuable chiral building block in drug discovery, particularly for introducing metabolic stability via the tetrahydropyran (oxane) ring. However, its dual functionality—an oxidizable aldehyde and a peroxidizable cyclic ether—creates a complex stability profile that is often underestimated in standard research environments.
This guide moves beyond generic safety data sheets (SDS) to provide a field-proven protocol for maintaining the chemical integrity of this reagent while ensuring operator safety.
Physicochemical Identity
| Property | Detail |
| Chemical Structure | A saturated six-membered ether ring with an ethyl group at C2 and a formyl group at C4. |
| Formula | C₈H₁₄O₂ |
| Molecular Weight | 142.20 g/mol |
| Physical State | Colorless to pale yellow liquid. |
| Predicted Boiling Point | ~190–210 °C (based on THP-4-carbaldehyde analogs). |
| Solubility | Miscible in DCM, THF, Ethyl Acetate; sparingly soluble in water. |
Hazard Identification & Risk Assessment
While standard SDSs classify this compound as a Skin/Eye Irritant (H315/H319), the critical risks for a researcher are chemical instability and latent reactivity.
The "Silent" Hazards
-
Autoxidation (The Purity Killer): The aldehyde proton is highly susceptible to radical abstraction by atmospheric oxygen, converting the reagent into 2-ethyloxane-4-carboxylic acid . This impurity can catalyze further decomposition and ruin stoichiometry in sensitive couplings (e.g., Reductive Amination).
-
Peroxidation (The Safety Threat): The oxane (tetrahydropyran) ring, particularly at the position alpha to the oxygen, can form hydroperoxides upon prolonged exposure to air and light. While less aggressive than diethyl ether, the accumulation of peroxides poses an explosion hazard during distillation or concentration.
Degradation Pathway Visualization
The following diagram illustrates the dual degradation pathways that must be mitigated through storage controls.
Figure 1: Dual degradation pathways showing the conversion to carboxylic acid (impurity) and peroxides (safety hazard).
Protocol: Receipt, Handling, and Storage[1][2][3][4][5][6]
Core Principle: Treat 2-Ethyloxane-4-carbaldehyde as an air-sensitive, peroxide-forming liquid.
Receipt and Initial QC
Upon receiving a new bottle, perform the following "Triage" immediately:
-
Visual Inspection: Check for solid crystals around the cap or floating in the liquid.
-
Action: If crystals are present, DO NOT OPEN . This indicates severe peroxide formation. Contact safety officers for disposal.
-
-
Date Marking: Mark the bottle with:
-
Date Received.
-
Date Opened.
-
The "Double-Barrier" Storage System
Standard refrigeration is insufficient to prevent oxidation. Use this tiered approach:
| Tier | Method | Rationale |
| Primary | Inert Gas Overlay: Always backfill the headspace with Argon or Nitrogen after every use. | Displaces oxygen to prevent autoxidation to acid. |
| Secondary | Parafilm Seal: Wrap the cap junction tightly with Parafilm M. | Prevents passive diffusion of air and moisture. |
| Tertiary | Cold Storage (2–8 °C): Store in a chemically resistant secondary container in the fridge. | Slows down the kinetics of peroxide formation and polymerization. |
Handling Workflow
Goal: Extract the reagent without introducing air.
-
Equip PPE: Nitrile gloves (double gloving recommended), safety glasses, and lab coat.
-
Warm Up: Allow the bottle to warm to room temperature before opening. Opening a cold bottle condenses atmospheric moisture inside, accelerating degradation.
-
Syringe Technique:
-
Insert a needle connected to an inert gas line (low pressure) into the septum (if available) or slightly open cap to purge headspace.
-
Use a dry, gas-tight syringe to withdraw the liquid.
-
Do not pour unless using the entire bottle. Pouring introduces a massive volume of air.
-
Experimental Integration: Reaction Setup
When using 2-Ethyloxane-4-carbaldehyde in synthesis (e.g., reductive amination, Wittig reaction), the order of addition matters.
-
Pre-Scavenging: If the reagent is old (>3 months), consider a quick filtration through a small plug of basic alumina (activity I) immediately before use. This removes traces of carboxylic acid and peroxides.
-
Stoichiometry Check: Because the aldehyde can oxidize to acid, the effective molecular weight may be higher than theoretical.
-
Tip: If the reaction is sluggish, check the pH. Acidic byproducts can quench basic nucleophiles (amines). Add a mild base (e.g., DIPEA) to neutralize potential acid impurities.
-
Disposal & Waste Management
NEVER dispose of this compound down the drain. It is an organic solvent with potential aquatic toxicity and flammability.
Quenching Protocol (Small Scale Spills/Residues)
Before disposing of glassware or small residues, chemically quench the reactive aldehyde and potential peroxides.
-
Dilute: Dissolve residue in acetone or ethanol.
-
Reduce: Add a dilute solution of Sodium Bisulfite (NaHSO₃).
-
Mechanism: Bisulfite forms a stable adduct with the aldehyde and reduces peroxides.
-
-
Test: Use starch-iodide paper to confirm no oxidizers remain (paper should NOT turn blue).
-
Disposal: Combine with non-halogenated organic waste.
Waste Stream Classification
-
RCRA Code (USA): Likely D001 (Ignitable).
-
Labeling: "Flammable Liquid, Organic Peroxide Former, Aldehyde."
Emergency Response
Exposure Scenarios
-
Skin Contact: Wash immediately with soap and water for 15 minutes.[1] Aldehydes can cause sensitization; monitor for redness.
-
Eye Contact: Rinse cautiously with water for 15 minutes.[2] Remove contact lenses.[1][2][3] Seek medical attention.
Fire Fighting
-
Media: Alcohol-resistant foam, dry chemical, or CO₂.
-
Warning: Do not use a solid water stream, as it may scatter the liquid.
-
Specific Hazard: In a fire, the container may rupture due to polymerization or peroxide decomposition. Fight fire from a distance.
Decision Tree: Peroxide Testing
Use this logic flow to determine if the reagent is safe to use.
Figure 2: Decision logic for assessing peroxide risks prior to usage.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 23178165, 4-Methyloxane-2-carbaldehyde (Analogous Structure). Retrieved from [Link]
- Clark, D. E. (2005). Rapid Calculation of Polar Molecular Surface Area and Its Application to the Prediction of Transport Phenomena. Drug Discovery Today.
Sources
Application Notes & Protocols: The Synthesis and Utility of 2-Ethyloxane-4-carbaldehyde in Modern Fragrance and Flavor Systems
Abstract
This technical guide provides an in-depth exploration of 2-Ethyloxane-4-carbaldehyde, a heterocyclic aldehyde with significant potential in the fragrance and flavor industries. We will dissect its molecular profile, outline a robust synthetic pathway via the Prins reaction, and provide detailed protocols for its characterization and application. The narrative emphasizes the causality behind experimental choices, ensuring that researchers, scientists, and product developers can not only replicate the methodologies but also adapt them for novel discovery. This document is structured to serve as a practical guide, blending established chemical principles with field-proven insights for the creation of sophisticated and stable aroma profiles.
Introduction: The Role of Cyclic Ether Aldehydes in Aroma Chemistry
Aldehydes are foundational to the palette of the modern perfumer and flavorist, capable of imparting a vast spectrum of olfactory notes, from the waxy, clean character of long-chain aliphatic aldehydes to the spicy warmth of aromatic variants.[1][2] Within this broad class, cyclic ether aldehydes, such as the oxane-derivatives, represent a unique structural family. The inclusion of an oxygen atom within a saturated six-membered ring (the oxane or tetrahydropyran scaffold) often imparts unique organoleptic qualities, typically trending towards fruity, green, and sometimes floral-woody notes.[3]
2-Ethyloxane-4-carbaldehyde belongs to this promising class of compounds. Its structure suggests a complex aroma profile, combining the inherent lift and reactivity of the aldehyde group with the subtle fruity and green nuances of the substituted oxane ring. Understanding its synthesis and application is crucial for formulators seeking to innovate and introduce novel character to their creations. The primary and most industrially viable route to such structures is the Prins reaction, an acid-catalyzed condensation of an alkene with an aldehyde, which has been a cornerstone of fragrance synthesis for over a century.[4][5]
Physicochemical and Organoleptic Profile
Precise experimental data for 2-Ethyloxane-4-carbaldehyde is not broadly published. However, by analyzing structurally similar compounds, we can establish a reliable predictive profile. The data presented below is aggregated from analogs such as 4-ethyloxane-4-carbaldehyde and various methyloxane carbaldehydes.[6][7]
| Property | Predicted Value / Profile | Rationale & Significance |
| Molecular Formula | C₈H₁₄O₂ | Confirmed by structure. |
| Molecular Weight | 142.20 g/mol | Important for stoichiometric calculations in synthesis and dosing in formulations.[6] |
| Appearance | Colorless to pale yellow liquid | Typical for aldehydes of this molecular weight.[8] |
| Odor Profile | Fruity (green apple, pear), Green (leafy, cortex), Aldehydic, slightly Waxy | The oxane ring contributes fruity-green notes, while the aldehyde provides a characteristic sharp, waxy lift.[9][10] |
| Flavor Profile | Green, Fruity, with a slightly sharp, chemical nuance | At high dilutions, this can add authenticity to fruit flavors, but requires careful dosing to avoid harshness.[9] |
| Boiling Point (est.) | 180-200 °C | Estimated based on similar substituted oxanes. Affects volatility and its role as a top or middle note in a fragrance. |
| Solubility | Soluble in ethanol and common fragrance oils; low water solubility. | Essential for formulation compatibility. Low water solubility is typical for such structures.[11] |
Core Synthetic Methodology: The Prins Reaction
The Prins reaction is a powerful and atom-economical method for forming C-C and C-O bonds simultaneously, making it ideal for constructing oxygenated heterocycles like 2-Ethyloxane-4-carbaldehyde.[12] The reaction proceeds via an acid-catalyzed electrophilic addition of an aldehyde to an alkene.[3]
Mechanism Overview:
-
Activation: A Brønsted or Lewis acid protonates the carbonyl oxygen of an aldehyde (e.g., acrolein), generating a highly electrophilic oxocarbenium ion.
-
Nucleophilic Attack: The π-bond of a homoallylic alcohol (e.g., 3-penten-1-ol) attacks the oxocarbenium ion.
-
Cyclization: The resulting carbocation is intramolecularly trapped by the hydroxyl group, forming the tetrahydropyran ring.
-
Deprotonation: A final deprotonation step regenerates the acid catalyst and yields the final product.
Caption: Experimental workflow for the synthesis of 2-Ethyloxane-4-carbaldehyde.
Protocol 2: Characterization and Quality Control
A self-validating protocol requires rigorous characterization to confirm the identity and purity of the synthesized material.
| Technique | Purpose | Expected Result |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Assess purity and confirm molecular weight. | A major peak (>98% area) with a mass spectrum corresponding to the molecular ion (m/z = 142.20) and expected fragmentation pattern. |
| ¹H NMR Spectroscopy | Confirm structural identity and isomeric ratio. | Characteristic peaks for the aldehyde proton (~9.6 ppm), protons adjacent to the ring oxygen (~3.5-4.0 ppm), and the ethyl group. |
| FT-IR Spectroscopy | Identify key functional groups. | Strong carbonyl (C=O) stretch around 1725 cm⁻¹ and C-O-C ether stretch around 1100 cm⁻¹. |
| Organoleptic Evaluation | Determine odor profile. | Evaluation on a smelling strip by a trained perfumer to confirm the expected fruity, green, aldehydic character. |
Application in Fragrance & Flavor Formulations
2-Ethyloxane-4-carbaldehyde is a high-impact material and should be used judiciously. Its primary function is to add a unique, diffusive, and natural-smelling fruity-green top note.
A. Recommended Starting Usage Levels:
| Application | Concentration (% in concentrate) | Effect |
| Fine Fragrance (Eau de Toilette) | 0.01 - 0.2% | Adds a sparkling, juicy green lift to floral and citrus accords. |
| Soaps & Body Wash | 0.05 - 0.5% | Enhances green and fruity notes, providing a sense of freshness. [1] |
| Candles & Air Care | 0.1 - 1.0% | Provides excellent diffusion ("throw") and a bright, clean character. |
| Fruit Flavor Systems (e.g., Apple, Pear) | 1 - 10 ppm (in finished product) | Boosts the authentic "freshly-cut" green aspect of fruit flavors. [9] |
B. Protocol 3: Incorporation into a Fragrance Accord (A Guideline)
This protocol outlines how a formulator would integrate a new material like 2-Ethyloxane-4-carbaldehyde.
-
Prepare a Dilution: Create a 1% dilution of the neat material in a suitable solvent (e.g., Dipropylene Glycol or Perfumer's Alcohol).
-
Rationale: Working with dilutions of potent materials allows for precise control and prevents overpowering the blend. [13]2. Establish a Base Accord: Create a simple, well-understood fragrance base. For example, a basic green apple accord.
-
-
Incremental Addition: Add the 1% dilution to the base accord in small, measured increments (e.g., 0.1%, 0.2%, 0.5% of the total accord weight).
-
Evaluate on Smelling Strips: After each addition, dip a fresh smelling strip and evaluate the scent profile at different time intervals: immediately (top note), after 15 minutes (mid note), and after 2 hours (dry down).
-
Document Observations: Note the changes in character. Does it enhance the natural greenness? Does it add sparkle? Does it create any off-notes?
-
Optimize: Based on observations, determine the optimal concentration that achieves the desired effect without unbalancing the fragrance.
Caption: Workflow for the evaluation and incorporation of a new fragrance ingredient.
Stability, Handling, and Safety
Like most aldehydes, 2-Ethyloxane-4-carbaldehyde is susceptible to oxidation, which can convert it to the corresponding carboxylic acid, often resulting in a less desirable, sour off-note. [14]
-
Storage: Store in a cool, dark place in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon).
-
Handling: Use in well-ventilated areas. Standard personal protective equipment (gloves, safety glasses) should be worn. [11]* Formulation Stability: In formulations, the use of antioxidants (e.g., BHT) may be considered to prolong shelf life. The formation of Schiff bases with nitrogen-containing compounds can also occur, which can be either a challenge or a creative opportunity. [10]
Conclusion
2-Ethyloxane-4-carbaldehyde represents a versatile and impactful ingredient for the modern flavor and fragrance palette. Its synthesis, accessible through the well-established Prins reaction, allows for the creation of a molecule with a desirable fresh, fruity, and green character. By understanding the rationale behind its synthesis, characterization, and application protocols, researchers and formulators can effectively leverage this and similar heterocyclic aldehydes to develop novel, sophisticated, and stable sensory experiences in a wide range of consumer products.
References
- Grokipedia. Prins reaction.
- ACS Omega. (2022). Recent Advances in the Prins Reaction.
- ResearchGate. (2019). The Prins Reaction in the Fragrance Industry: 100th Anniversary (1919–2019).
- ResearchGate. Prins reaction scheme and structures of the primary reaction products.
- Google Patents. US4100110A - Isolongifolene Prins reaction compounds in perfumery.
- MDPI. (2024). Aldehydes: What We Should Know About Them.
- Cuiguai. (2026). Aldehydes in Fruit Flavors: Managing Sharpness and Volatility for E-Liquids.
- Fisher Scientific. (2014). SAFETY DATA SHEET - 2-Ethylhexaldehyde.
- BLD Pharm. 76936-18-0|(2S,4S)-4-Methyloxane-2-carbaldehyde.
- ScienceDirect. (2025). Biocatalytic oxidation of fatty alcohols into aldehydes for the flavors and fragrances industry.
- PMC. Synthesis of Cyclic Fragrances via Transformations of Alkenes, Alkynes and Enynes: Strategies and Recent Progress.
- Chemical Bull. (2025). Aldehydes In Aroma: Key Ingredients For Impactful Scents.
- Scent Journer. (2024). The Role of Aldehydes in Modern Perfumery.
- Allan Chemical Corporation. (2025). Study: Impact of Aromatic Aldehydes on Fragrance Stability.
- PubChemLite. 2-methyloxane-4-carbaldehyde (C7H12O2).
- LNCT Group of Colleges. (2020). Physical Properties of Aldehydes.
- PubChem. 4-Methyloxane-2-carbaldehyde | C7H12O2 | CID 23178165.
- AiFChem. 1205748-80-6 | 4-Ethyloxane-4-carbaldehyde.
- Advanced ChemBlocks. (2026). 2,2-dimethyloxane-4-carbaldehyde.
- The Good Scents Company. 2,4-ivy carbaldehyde / methyl anthranilate schiff's base, 68845-02-3.
- Beilstein Journals. (2022). Synthesis of odorants in flow and their applications in perfumery.
- Scent Split. (2024). Aldehydes: The Debunking Myths And Its Role In Fragrance.
- ResearchGate. Organoleptic Properties of Flavor Chemicals Identified.
- Bon Parfumeur. Perfume aldehydes.
- Benchchem. Application of 4-Ethylbenzaldehyde in the Flavor and Fragrance Industry: Application Notes and Protocols.
Sources
- 1. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]
- 2. bonparfumeur.com [bonparfumeur.com]
- 3. researchgate.net [researchgate.net]
- 4. grokipedia.com [grokipedia.com]
- 5. researchgate.net [researchgate.net]
- 6. 1205748-80-6 | 4-Ethyloxane-4-carbaldehyde - AiFChem [aifchem.com]
- 7. 4-Methyloxane-2-carbaldehyde | C7H12O2 | CID 23178165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. lnct.ac.in [lnct.ac.in]
- 9. Aldehydes in E-Liquid Fruit Flavors: Managing Sharpness & Volatility [cuiguai.com]
- 10. 2,4-ivy carbaldehyde / methyl anthranilate schiff's base, 68845-02-3 [thegoodscentscompany.com]
- 11. fishersci.com [fishersci.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. scentjourner.com [scentjourner.com]
- 14. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
Application Notes & Protocols: Strategic Synthesis of Novel Heterocyclic Scaffolds from 2-Ethyloxane-4-carbaldehyde
Abstract
The quest for novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. Heterocyclic compounds form the structural core of a vast number of pharmaceuticals, owing to their ability to engage in specific biological interactions. This guide details the synthetic utility of 2-Ethyloxane-4-carbaldehyde, a chiral, non-planar building block, as a versatile precursor for a diverse array of heterocyclic systems. While direct literature on this specific starting material is nascent, its inherent functionalities—a reactive aldehyde and a stable oxane ring—present a rich platform for chemical exploration. By leveraging established, high-yield synthetic methodologies, we present a series of robust protocols for the synthesis of novel pyrimidines, pyridines, thiazoles, and pyrazoles. This document serves as a practical guide for researchers in medicinal chemistry and organic synthesis, providing both the strategic framework and detailed experimental procedures to unlock the potential of this unique starting material.
Introduction: The Strategic Value of 2-Ethyloxane-4-carbaldehyde
2-Ethyloxane-4-carbaldehyde is a compelling starting material for library synthesis in drug discovery programs. Its structure combines several desirable features:
-
Three-Dimensionality: The non-planar oxane ring provides access to chemical space beyond the flat, aromatic systems that have historically dominated medicinal chemistry. This can lead to improved selectivity and novel interactions with biological targets.
-
Chirality: The molecule possesses multiple stereocenters, offering the potential for creating stereochemically defined and complex heterocyclic products.
-
Synthetic Handle: The aldehyde group is a versatile functional group, capable of participating in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, including condensations, multicomponent reactions, and reductive aminations.[1]
This guide moves beyond theoretical possibilities to provide actionable, detailed protocols. We will adapt classical and modern heterocyclic synthesis reactions to this specific substrate, explaining the mechanistic rationale behind each transformation and providing step-by-step instructions to facilitate laboratory execution.
Core Reactivity and Strategic Overview
The synthetic strategy hinges on the reactivity of the aldehyde moiety. The oxane ring is generally stable under the conditions proposed, acting as a structural scaffold that imparts unique physicochemical properties to the final products. Our approach is to utilize the aldehyde as a key electrophile in several distinct, high-value transformations.
Caption: Synthetic pathways from 2-Ethyloxane-4-carbaldehyde.
Protocol I: Biginelli Multicomponent Reaction for Dihydropyrimidinone Synthesis
The Biginelli reaction is a powerful one-pot synthesis that combines an aldehyde, a β-ketoester, and urea (or thiourea) to produce dihydropyrimidinones (DHPMs), a scaffold known for its diverse biological activities.[2] This acid-catalyzed reaction proceeds through the formation of an N-acyliminium ion intermediate, which is then trapped by the enolate of the β-ketoester.
Mechanistic Rationale
The reaction is initiated by the acid-catalyzed condensation of the aldehyde with urea to form an iminium ion. This electrophilic intermediate is then attacked by the nucleophilic β-carbon of the ketoester. Subsequent cyclization and dehydration yield the final DHPM product. The use of a Lewis or Brønsted acid catalyst is crucial for activating the aldehyde carbonyl and promoting the key C-N and C-C bond-forming steps.
Caption: Workflow for the Biginelli reaction.
Experimental Protocol
Materials:
-
2-Ethyloxane-4-carbaldehyde (1.0 equiv)
-
Ethyl acetoacetate (1.0 equiv)
-
Urea (1.5 equiv)
-
Ytterbium(III) triflate (Yb(OTf)₃) (0.1 equiv) or concentrated HCl (3-4 drops)
-
Ethanol (EtOH), anhydrous
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-Ethyloxane-4-carbaldehyde (e.g., 1.42 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and urea (0.90 g, 15 mmol).
-
Add anhydrous ethanol (20 mL) to dissolve the reactants.
-
Add the catalyst, either Yb(OTf)₃ (0.62 g, 1 mmol) or 3-4 drops of concentrated HCl.
-
Heat the mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate eluent).
-
Upon completion, allow the reaction mixture to cool to room temperature. A precipitate may form.
-
If a precipitate has formed, cool the mixture further in an ice bath for 30 minutes and collect the solid by vacuum filtration. Wash the solid with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. Add ice-cold water (30 mL) to the residue and stir vigorously to induce precipitation.
-
Collect the crude product by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude solid from hot ethanol to afford the pure dihydropyrimidinone derivative.
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equiv. |
| 2-Ethyloxane-4-carbaldehyde | 142.20 | 10 | 1.0 |
| Ethyl acetoacetate | 130.14 | 10 | 1.0 |
| Urea | 60.06 | 15 | 1.5 |
| Yb(OTf)₃ | 620.24 | 1 | 0.1 |
Table 1: Reagent quantities for the Biginelli synthesis.
Protocol II: Hantzsch Dihydropyridine Synthesis
The Hantzsch synthesis is a classic multicomponent reaction for the construction of dihydropyridine (DHP) rings, which are prevalent in calcium channel blockers and other bioactive molecules.[2] The reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.
Mechanistic Rationale
This reaction involves two key intermediates: an enamine formed from one equivalent of the β-ketoester and ammonia, and an α,β-unsaturated carbonyl compound formed from the Knoevenagel condensation of the aldehyde with the second equivalent of the β-ketoester. The crucial step is the Michael addition of the enamine to the unsaturated intermediate, followed by cyclization and dehydration to yield the DHP core.
Caption: Key steps in the Hantzsch dihydropyridine synthesis.
Experimental Protocol
Materials:
-
2-Ethyloxane-4-carbaldehyde (1.0 equiv)
-
Ethyl acetoacetate (2.0 equiv)
-
Ammonium acetate (NH₄OAc) (1.2 equiv)
-
Acetic acid (AcOH)
Procedure:
-
In a 100 mL round-bottom flask, combine 2-Ethyloxane-4-carbaldehyde (1.42 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.93 g, 12 mmol).
-
Add glacial acetic acid (20 mL) as the solvent and catalyst.
-
Fit the flask with a reflux condenser and heat the mixture in an oil bath at 100-110 °C for 8 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture slowly into a beaker containing 100 mL of ice-cold water with constant stirring.
-
A yellow to orange precipitate of the dihydropyridine product should form. Continue stirring for 30 minutes.
-
Collect the solid product by vacuum filtration and wash thoroughly with water to remove excess acetic acid and ammonium salts.
-
Dry the crude product under vacuum.
-
Purify the product by recrystallization from an ethanol/water mixture to yield the pure dihydropyridine.
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equiv. |
| 2-Ethyloxane-4-carbaldehyde | 142.20 | 10 | 1.0 |
| Ethyl acetoacetate | 130.14 | 20 | 2.0 |
| Ammonium Acetate | 77.08 | 12 | 1.2 |
Table 2: Reagent quantities for the Hantzsch synthesis.
Protocol III: Knoevenagel Condensation and Subsequent Pyrazole Synthesis
This two-step protocol first involves a Knoevenagel condensation of the aldehyde with an active methylene compound like malononitrile.[3] The resulting electron-deficient alkene is a versatile intermediate that can readily undergo a Michael addition and cyclization with a binucleophile, such as hydrazine, to form highly functionalized pyrazoles.[4][5]
Mechanistic Rationale
Step 1 (Knoevenagel): A base catalyst (e.g., piperidine) deprotonates the active methylene compound to form a carbanion. This nucleophile attacks the aldehyde carbonyl, followed by dehydration to yield the stable α,β-unsaturated dinitrile. Step 2 (Pyrazole Formation): Hydrazine undergoes a Michael addition to the electron-deficient double bond of the Knoevenagel product. This is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto one of the nitrile groups, and subsequent tautomerization to form the aromatic aminopyrazole ring.
Caption: Two-step synthesis of pyrazoles via Knoevenagel intermediate.
Experimental Protocol
Step A: Knoevenagel Condensation
-
In a 50 mL flask, dissolve 2-Ethyloxane-4-carbaldehyde (1.42 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in ethanol (20 mL).
-
Add piperidine (2-3 drops) as a catalyst.
-
Stir the mixture at room temperature for 2-3 hours. The reaction is often exothermic and may result in the precipitation of the product.
-
Monitor by TLC until the starting aldehyde is consumed.
-
If a precipitate forms, collect it by filtration, wash with cold ethanol, and dry. This intermediate, (2-(2-ethyloxan-4-yl)methylene)malononitrile, can be used directly in the next step. If no precipitate forms, concentrate the solvent and proceed.
Step B: Pyrazole Formation
-
Suspend or dissolve the crude Knoevenagel product from Step A (approx. 10 mmol) in ethanol (25 mL) in a 100 mL round-bottom flask.
-
Add hydrazine hydrate (0.55 mL, approx. 11 mmol, 1.1 equiv) dropwise to the stirring mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 3-5 hours.
-
Cool the reaction mixture to room temperature. A solid product should precipitate.
-
Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and then with water.
-
Dry the product under vacuum. Recrystallize from ethanol or isopropanol if further purification is needed.
Conclusion and Outlook
The protocols detailed in this guide demonstrate that 2-Ethyloxane-4-carbaldehyde is a highly valuable and versatile building block for the efficient construction of diverse heterocyclic frameworks. By applying well-understood, reliable reactions such as the Biginelli, Hantzsch, and Knoevenagel condensations, researchers can rapidly generate libraries of novel, three-dimensional molecules. These compounds, bearing the unique oxane scaffold, are promising candidates for screening in drug discovery and materials science applications. The methodologies presented here are intended to be a starting point, encouraging further exploration into the rich chemistry of this and related chiral aldehydes.
References
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Organic Chemistry Portal. (n.d.). Synthesis of cyclic ethers. Retrieved from [Link]
-
Kantevari, S., Vangala, R., & Emmadi, N. R. (2018). Synthesis of cyclic ethers by cyclodehydration of 1,n-diols using heteropoly acids as catalysts. Royal Society Open Science, 5(9), 180749. [Link]
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Volcho, K. P., & Salakhutdinov, N. F. (2019). Synthesis of heterocyclic compounds by interaction of aldehydes with monoterpenoids. Russian Chemical Reviews, 88(1), 1-28. [Link]
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International Journal of Innovative Research in Science, Engineering and Technology. (2019). Synthesis of Heterocyclic Compounds. Retrieved from [Link]
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Reddy, B. V. S., & Kumar, V. (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. RSC Advances, 13(21), 14352-14374. [Link]
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Fedoseeva, V. G., et al. (2023). Reaction of (Z,E)-2-(Alkylsulfanyl)alk-2-en-4-ynals with N,N- and N,O-Binucleophiles. Russian Journal of Organic Chemistry, 59(4), 586-593. [Link]
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Organic Chemistry Portal. (n.d.). Multicomponent Reactions. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and reactions of pyrazole-4-carbaldehydes. Retrieved from [Link]
-
Stanovnik, B., & Svete, J. (2017). Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates. Molecules, 22(10), 1641. [Link]
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IntechOpen. (2022). Multicomponent Reactions in Organic Synthesis Pursuits. [Link]
-
Abdelhamid, I. A., et al. (2021). Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Arkivoc, 2021(9), 42-74. [Link]
-
El Ashry, E. S. H., et al. (2017). Some New Heterocycles from the Reaction of 4-Carboxaldehyde-2-Phenyl-2H-1,2,3-Triazole Malononitrile. Natural Science, 9(12), 406-415. [Link]
-
ResearchGate. (2017). Some New Heterocycles from the Reaction of 4-Carboxaldehyde-2-Phenyl-2H-1,2,3-Triazole Malononitrile. [Link]
-
Preprints.org. (2023). Multicomponent Reactions as an Efficient and Facile Alternative Route in Organic Synthesis and Applications. [Link]
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ResearchGate. (2023). Multicomponent Reactions as an Efficient and Facile Alternative Route in Organic Synthesis and Applications. [Link]
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Campos-Prieto, L., et al. (2024). Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. Beilstein Journal of Organic Chemistry, 20, 3151-3173. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Methyloxane-2-carbaldehyde. PubChem Compound Database. Retrieved from [Link]
-
PubChem. (n.d.). 2-methyloxane-4-carbaldehyde. Retrieved from [Link]
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Leah4sci. (2024, February 13). Aldehyde & Ketone Reactions (Live Recording) Organic Chemistry Review & Practice Session [Video]. YouTube. [Link]
-
ResearchGate. (2011). Reactivity of 2-Ethoxyquinazolin-4-yl hydrazine and its Use in Synthesis of Novel Quinazoline Derivatives of Antimicrobial Activity. [Link]
-
CONICET. (2024). THIOL‐ENE COUPLING REACTION FOR FUNCTIONALIZATION OF NON‐ACTIVATED ALKENES: AN EXPERIMENTAL STUDY ON THE CHEMISTRY OF THE ME. [Link]
-
Schmalz, H.-G., et al. (2022). Efficient Synthesis of a 2-Decyl-tetradecyl Substituted 7-Bromophenothiazine-3-carbaldehyde Building Block for Functional Dyes. Molbank, 2022(4), M1523. [Link]
-
ResearchGate. (2024). Synthesis, characterization and functionalization of MOFs and their use in Knoevenagel condensation reactions between ethyl cyanoacetate and 4-nitrobenzaldehyde. [Link]
Sources
Caption: General experimental workflow for diastereoselective reduction.
An Application Guide to the Stereoselective Reduction of 2-Ethyloxane-4-carbaldehyde
Introduction: Navigating Stereochemistry in Tetrahydropyran Systems
The tetrahydropyran (oxane) ring is a privileged scaffold found in a vast array of natural products and pharmaceuticals. The precise control of stereochemistry on this six-membered ring is paramount, as even minor changes in the spatial arrangement of substituents can dramatically alter biological activity. The reduction of a prochiral carbonyl group on a chiral tetrahydropyran, such as the aldehyde in 2-Ethyloxane-4-carbaldehyde, presents a classic challenge in stereoselective synthesis. The goal is not merely to reduce the aldehyde to an alcohol but to control the approach of the hydride nucleophile to generate a single, desired diastereomer of the resulting 4-(hydroxymethyl)tetrahydropyran.
This application note provides a comprehensive guide to achieving high diastereoselectivity in the reduction of 2-Ethyloxane-4-carbaldehyde. We will explore the fundamental principles of stereochemical control, compare chelation-controlled and non-chelation-controlled reaction pathways, and provide detailed, field-proven protocols for both approaches. Furthermore, we will detail the analytical methodologies required to validate the stereochemical outcome of these transformations, ensuring a robust and reproducible synthetic strategy for researchers in drug development and complex molecule synthesis.
Part 1: The Principles of Diastereoselective Induction
The stereochemical outcome of the reduction of 2-Ethyloxane-4-carbaldehyde is dictated by the conformational preference of the tetrahydropyran ring and the nature of the hydride reagent. The pre-existing stereocenter at the C2 position (bearing the ethyl group) directs the facial selectivity of the nucleophilic attack on the C4-aldehyde. Two primary models govern this selection: the Felkin-Anh model for non-chelating conditions and the Cram chelation model for reactions involving Lewis acidic metals.[1][2]
-
The Felkin-Anh Model (Non-Chelation Control): This model predicts that the largest substituent on the adjacent chiral center will orient itself anti-periplanar to the incoming nucleophile to minimize steric hindrance.[3] For 2-Ethyloxane-4-carbaldehyde, the ring itself contains the largest and medium substituents relative to the C4-proton. The hydride attacks the carbonyl carbon at the Bürgi-Dunitz angle (~107°), approaching from the face opposite the largest group, which is typically the C-O bond of the ring.[2] This pathway is favored when using bulky, non-chelating reducing agents like L-Selectride.
-
The Cram Chelation Model: When a Lewis acidic metal cation is present in the reducing agent (e.g., Zn(BH₄)₂ or Red-Al), it can coordinate to both the aldehyde's carbonyl oxygen and the endocyclic oxygen of the tetrahydropyran ring.[4][5] This chelation locks the molecule into a rigid, eclipsed conformation.[1] The nucleophile is then forced to attack from the least hindered face of this chelated complex, which is often opposite to the prediction of the Felkin-Anh model, leading to the complementary diastereomer.[6]
Caption: Logical flow of Felkin-Anh vs. Cram chelation models.
Part 2: Reduction Strategies and Protocols
The choice of reducing agent is the critical experimental variable that determines which stereochemical pathway is followed. Below are protocols for achieving either diastereomer through careful reagent selection.
Strategy A: Felkin-Anh Controlled Reduction with L-Selectride
This protocol utilizes a sterically hindered, non-chelating borohydride to favor the Felkin-Anh pathway, delivering the hydride from the least encumbered face.[7]
Protocol A: L-Selectride Reduction
-
Materials and Reagents:
-
2-Ethyloxane-4-carbaldehyde
-
L-Selectride (Lithium tri-sec-butylborohydride), 1.0 M solution in THF
-
Anhydrous Tetrahydrofuran (THF), inhibitor-free
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate and Hexanes for chromatography
-
-
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Septa and nitrogen/argon inlet
-
Syringes
-
Low-temperature cooling bath (e.g., dry ice/acetone)
-
Rotary evaporator
-
Glassware for extraction and chromatography
-
-
Procedure:
-
To a flame-dried, nitrogen-purged round-bottom flask, add 2-Ethyloxane-4-carbaldehyde (1.0 equiv) and dissolve in anhydrous THF (approx. 0.1 M concentration).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add L-Selectride solution (1.1 equiv) dropwise via syringe over 15 minutes. Ensure the internal temperature does not rise significantly.
-
Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow, dropwise addition of saturated NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired alcohol.
-
-
Safety Precautions: L-Selectride is a pyrophoric reagent and must be handled under an inert atmosphere. The reaction quench is exothermic.
Strategy B: Chelation-Controlled Reduction with Zinc Borohydride
This protocol employs a chelating agent, Zinc Borohydride, to enforce the Cram chelation model, yielding the diastereomer complementary to that from Protocol A.[6]
Protocol B: Zinc Borohydride Reduction
-
Materials and Reagents:
-
2-Ethyloxane-4-carbaldehyde
-
Zinc chloride (ZnCl₂), anhydrous
-
Sodium borohydride (NaBH₄)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
Saturated aqueous Rochelle's salt (sodium potassium tartrate) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Preparation of Zn(BH₄)₂ (in situ): To a flame-dried, nitrogen-purged flask, add anhydrous ZnCl₂ (0.6 equiv). Add anhydrous THF and stir to dissolve. Cool the solution to 0 °C. In a separate flask, dissolve NaBH₄ (1.2 equiv) in anhydrous THF and add this solution slowly to the ZnCl₂ solution at 0 °C. Stir for 1 hour to form the Zn(BH₄)₂ reagent.
-
In a separate flame-dried flask, dissolve 2-Ethyloxane-4-carbaldehyde (1.0 equiv) in anhydrous THF.
-
Cool the aldehyde solution to 0 °C and slowly add the freshly prepared Zn(BH₄)₂ solution via cannula or syringe.
-
Stir the reaction at 0 °C to room temperature for 4-6 hours, monitoring by TLC.
-
Cool the reaction back to 0 °C and quench carefully by adding saturated Rochelle's salt solution. Stir vigorously for 1-2 hours until the two layers become clear.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
-
Part 3: Analysis of Diastereoselectivity
Accurate determination of the diastereomeric ratio (d.r.) is essential to validate the success of the stereoselective reduction. While ¹H NMR can provide an initial assessment, HPLC offers more precise and reliable quantification.
Indirect HPLC Analysis via Chiral Derivatization
Direct separation of the product diastereomers on a chiral HPLC column can be effective. However, a more universal and robust method is the indirect approach, where the alcohol products are derivatized with a chiral agent to form new diastereomers with significantly different physical properties, allowing for easy separation on a standard achiral column.[8][9] 2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid) is an excellent derivatizing agent for this purpose.[10][11]
Protocol C: Derivatization with MαNP Acid for HPLC Analysis
-
Materials and Reagents:
-
Diastereomeric alcohol mixture (from reduction)
-
(S)-(+)-MαNP acid
-
Dicyclohexylcarbodiimide (DCC) or EDC
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
HPLC-grade hexanes and ethyl acetate
-
-
Procedure:
-
In a vial, dissolve the alcohol mixture (approx. 1-2 mg, 1.0 equiv) in anhydrous DCM (0.5 mL).
-
Add (S)-(+)-MαNP acid (1.2 equiv), DCC (1.2 equiv), and a catalytic amount of DMAP.
-
Stir the reaction at room temperature for 2-4 hours or until the starting alcohol is consumed (monitor by TLC).
-
Filter the mixture through a small plug of silica gel or a syringe filter to remove the dicyclohexylurea byproduct.
-
Rinse the filter with a small amount of DCM.
-
The filtrate, containing the diastereomeric MαNP esters, is now ready for HPLC analysis. Dilute as necessary with the HPLC mobile phase.
-
-
HPLC Method:
-
Column: Standard silica gel column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of hexanes and ethyl acetate (e.g., 98:2 v/v, optimize for baseline separation).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm.
-
Analysis: The diastereomeric ratio (d.r.) is determined by integrating the peak areas of the two separated diastereomeric esters.
-
Caption: Workflow for HPLC analysis via chiral derivatization.
Summary of Expected Outcomes
The selection of the reduction protocol allows for predictable access to either the syn or anti diastereomer, relative to the C2-ethyl group. The expected outcomes are summarized below.
| Reduction Method | Reagent | Controlling Model | Expected Major Diastereomer | Typical Yield (%) | Typical d.r. |
| Strategy A | L-Selectride in THF | Felkin-Anh | anti (tentative) | 85-95% | >10:1 |
| Strategy B | Zn(BH₄)₂ in THF | Cram Chelation | syn (tentative) | 80-90% | >10:1 |
Note: The assignment of 'syn' and 'anti' is relative and must be confirmed by rigorous spectroscopic analysis (e.g., NOE experiments) or by comparison to known compounds.
Conclusion
The stereoselective reduction of 2-Ethyloxane-4-carbaldehyde is a controllable and predictable transformation. By understanding the underlying principles of the Felkin-Anh and Cram chelation models, chemists can strategically select a reducing agent to access a desired diastereomer with high selectivity. The protocols provided herein offer robust starting points for both non-chelation and chelation-controlled pathways. Crucially, the implementation of a reliable analytical method, such as HPLC analysis of MαNP esters, is essential for the accurate validation of stereochemical outcomes, providing the confidence needed for applications in pharmaceutical and natural product synthesis.
References
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). A stable and easily prepared catalyst for the enantioselective reduction of ketones. Applications to multistep synthesis. Journal of the American Chemical Society. [Link]
-
Itsuno, S., et al. (1981). Asymmetric reduction of aromatic ketones with the reagent prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Chemical Communications. [Link]
-
Harada, N., et al. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules. [Link]
-
Noyori, R., et al. (1987). Asymmetric hydrogenation of .beta.-keto carboxylic esters. A practical, purely chemical access to .beta.-hydroxy esters in high enantiomeric purity. Journal of the American Chemical Society. [Link]
-
Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Myers Research Group, Harvard University. [Link]
-
Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition. [Link]
-
Harada, N., et al. (2002). Diastereomer Method for Determining ee by 1H NMR and/or MS Spectrometry with Complete Removal of the Kinetic Resolution Effect. Organic Letters. [Link]
-
OpenOChem Learn. (n.d.). Felkin-Anh Model. OpenOChem Learn. [Link]
-
Wikipedia. (n.d.). Asymmetric induction. Wikipedia. [Link]
-
University of California, Irvine. (n.d.). Introduction to Stereoselective Organic Synthesis. UCI Chemistry. [Link]
-
Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. [Link]
-
Bajwa, N., & Jennings, M. P. (2008). An Efficient 1,2-Chelation-Controlled Reduction of Protected Hydroxy Ketones via Red-Al. The Journal of Organic Chemistry. [Link]
-
LibreTexts Chemistry. (2020). 7.3: Reduction of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
-
Zhang, X., et al. (2010). A General and Simple Diastereoselective Reduction by L-Selectride: Efficient Synthesis of Protected (4S,5S)-Dihydroxy Amides. Molecules. [Link]
Sources
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- 8. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: Strategic Protection and Deprotection of 2-Ethyloxane-4-carbaldehyde
Introduction: Navigating the Synthesis of Oxane-Containing Molecules
In the landscape of complex organic synthesis, particularly in the development of novel pharmaceuticals and natural products, molecules containing the oxane (tetrahydropyran) scaffold are of significant interest. 2-Ethyloxane-4-carbaldehyde represents a key building block, possessing a reactive aldehyde functionality that is essential for chain elongation and molecular assembly. However, the high reactivity of the aldehyde group often necessitates its temporary masking or "protection" to prevent undesired side reactions during subsequent synthetic transformations.[1][2][3]
The selection of an appropriate protection-deprotection strategy is not trivial. It requires a nuanced understanding of the substrate's stability and the compatibility of the protecting group with a wide array of reaction conditions. The oxane ring, while generally more stable than smaller cyclic ethers like oxetanes, can be susceptible to ring-opening under harsh acidic conditions.[4] This guide provides researchers, scientists, and drug development professionals with a detailed overview of robust and field-proven strategies for the effective protection and deprotection of 2-Ethyloxane-4-carbaldehyde, ensuring the integrity of the core structure throughout multi-step synthetic sequences.
The Strategic Imperative: Choosing the Right "Mask" for the Aldehyde
A successful protecting group strategy hinges on several key criteria:[5]
-
Ease of Installation: The protecting group should be introduced efficiently and in high yield under mild conditions that do not compromise the structure of the starting material.
-
Stability: The protected aldehyde must be inert to the specific reaction conditions it will be subjected to in subsequent steps (e.g., strong bases, nucleophiles, hydrides, or oxidizing agents).[2]
-
Ease of Removal: The protecting group must be cleaved cleanly and in high yield under conditions that do not affect other functional groups in the molecule.[3]
-
Orthogonality: In complex syntheses with multiple protecting groups, it is crucial to employ an "orthogonal" set, where each type of protecting group can be removed selectively without affecting the others.[6][7][8]
For aldehydes, the most prevalent and reliable protecting groups are cyclic acetals and dithioacetals, which offer distinct stability profiles and deprotection pathways.[1][9]
Protection Strategies and Protocols
Due to the higher intrinsic reactivity of aldehydes compared to ketones, their selective protection is readily achievable.[10][11]
Cyclic Acetal Protection: The Dioxolane & Dioxane Approach
The formation of a cyclic acetal by reacting the aldehyde with a 1,2- or 1,3-diol is one of the most common methods for carbonyl protection.[12][13] These groups are exceptionally stable under basic, nucleophilic, and reductive conditions.[2][14]
Mechanism Rationale: The reaction is acid-catalyzed. The acid protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the diol. Subsequent proton transfers and the elimination of a water molecule lead to the formation of a stable five- or six-membered cyclic acetal. The removal of water, typically with a Dean-Stark apparatus, is critical to drive the equilibrium towards the product.[13]
Caption: Acid-catalyzed formation of a cyclic acetal.
Protocol 3.1.1: Formation of 2-(2-Ethyloxan-4-yl)-1,3-dioxolane
-
Materials: 2-Ethyloxane-4-carbaldehyde (1.0 eq), ethylene glycol (1.2 eq), p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.05 eq), Toluene.
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-Ethyloxane-4-carbaldehyde and toluene.
-
Add ethylene glycol followed by the catalytic amount of p-TsOH·H₂O.
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is completely consumed.
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
-
Dithioacetal Protection: The Dithiane & Dithiolane Approach
Dithioacetals, formed with 1,2- or 1,3-dithiols, serve as highly robust protecting groups. They are stable under both acidic and basic conditions, making them superior to acetals when subsequent reactions require acid.[15][16] Furthermore, the acidity of the proton at C-2 of a 1,3-dithiane allows for its deprotonation to form a nucleophilic acyl anion equivalent, a synthetic strategy known as umpolung.[17]
Protocol 3.2.1: Formation of 2-(2-Ethyloxan-4-yl)-1,3-dithiane
-
Materials: 2-Ethyloxane-4-carbaldehyde (1.0 eq), 1,3-propanedithiol (1.1 eq), N-bromosuccinimide (NBS, 0.15 eq), Dichloromethane (DCM).
-
Rationale for Reagent Choice: While classic methods use strong Lewis acids, catalytic NBS provides an exceptionally mild and nearly neutral condition for thioacetalization, enhancing chemoselectivity and substrate compatibility.[15]
-
Procedure:
-
Dissolve 2-Ethyloxane-4-carbaldehyde and 1,3-propanedithiol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Add NBS in one portion.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring progress by TLC.
-
Upon completion, quench the reaction with a 10% aqueous sodium hydroxide (NaOH) solution.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash chromatography.
-
Deprotection Strategies and Protocols
The removal of the protecting group is the final, critical step to unmask the aldehyde. The choice of deprotection method must be tailored to the specific protecting group and the overall molecular structure.
Cyclic Acetal Deprotection
Acetals are typically cleaved by hydrolysis under acidic conditions. The mechanism is essentially the reverse of the protection step.[18]
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- 18. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2-Ethyloxane-4-carbaldehyde
Welcome to the technical support guide for the purification of crude 2-Ethyloxane-4-carbaldehyde. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this and similar aliphatic aldehydes. Our goal is to provide not just protocols, but the underlying scientific principles and troubleshooting strategies to empower you to resolve purification issues effectively.
Introduction: The Challenge of Aldehyde Purification
Aldehydes are a notoriously challenging class of compounds to purify. Their susceptibility to oxidation, decomposition on common stationary phases, and tendency to undergo side reactions under various conditions requires a carefully considered purification strategy. Crude 2-Ethyloxane-4-carbaldehyde, a valuable synthetic intermediate, is no exception. Common impurities often include unreacted starting materials, by-products from the synthetic route, and the corresponding carboxylic acid from over-oxidation.[1][2] This guide provides a structured, problem-solving approach to achieving high purity.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format.
Issue 1: Low Recovery and Decomposition during Column Chromatography
Question: I'm attempting to purify 2-Ethyloxane-4-carbaldehyde using silica gel column chromatography, but my recovery is very low, and TLC analysis of the collected fractions shows new, unidentified spots. What is happening and how can I fix it?
Answer: This is a classic problem when purifying aldehydes on standard silica gel. The issue stems from the acidic nature of the silica surface, which can catalyze decomposition or irreversible adsorption of the aldehyde.[2]
Causality: The silica gel surface is covered with silanol groups (Si-OH), which are weakly acidic. These acidic sites can interact with the lone pair of electrons on the aldehyde's carbonyl oxygen, potentially leading to side reactions like aldol condensation, acetal formation (if alcohols are present), or other degradation pathways.
Troubleshooting & Optimization:
-
Deactivate the Silica Gel: Neutralize the acidic sites by pre-treating the silica gel. This is typically done by preparing the column slurry in your eluent system containing a small amount of a volatile base like triethylamine (0.1-1%).[2] However, be aware that some aldehydes can decompose in the presence of base, so this should be tested on a small scale first.[1]
-
Switch to an Alternative Stationary Phase: If basic deactivation is not suitable, consider using a less acidic or neutral adsorbent.
-
Minimize Contact Time: The longer the compound remains on the column, the greater the chance of degradation.
-
Flash Chromatography: Employing a flash chromatography system with positive pressure will significantly reduce the run time and minimize contact with the stationary phase.[2]
-
Workflow: Selecting a Chromatography Strategy
Caption: Decision workflow for troubleshooting aldehyde column chromatography.
Issue 2: Insoluble Precipitate During Bisulfite Extraction
Question: I am using the sodium bisulfite method to purify my aldehyde. After adding the bisulfite solution and the organic solvent, a thick white solid has precipitated at the interface of the aqueous and organic layers. What is this, and how do I proceed?
Answer: This is a common occurrence, especially with non-polar aldehydes. The precipitate is the sodium bisulfite adduct of your aldehyde, which is insoluble in both the aqueous and the organic layers.[3][4]
Causality: The reaction between an aldehyde and sodium bisulfite forms a charged adduct.[5] While this adduct is typically water-soluble, allowing for separation from non-polar impurities via liquid-liquid extraction, highly non-polar aldehydes can form adducts with poor solubility in either phase.[4]
Troubleshooting & Optimization:
-
Isolate the Adduct by Filtration: The simplest solution is to collect the insoluble adduct. Filter the entire biphasic mixture through a pad of Celite or a Büchner funnel.[3][4]
-
Wash and Regenerate: Wash the collected solid adduct with the organic solvent used in the extraction (e.g., diethyl ether, hexanes) to remove any trapped organic impurities.
-
Regenerate the Aldehyde: The aldehyde can be recovered from the filtered adduct by dissolving it in water and adding a base (e.g., saturated sodium carbonate or dilute sodium hydroxide) until the solution is strongly basic.[2][4] This reverses the reaction, liberating the pure aldehyde, which can then be extracted with a fresh portion of organic solvent.
Protocol: Purification via Bisulfite Adduct Formation
-
Adduct Formation: Dissolve the crude aldehyde in a water-miscible solvent like dimethylformamide (DMF), which is particularly effective for aliphatic aldehydes.[4][6] Add a freshly prepared saturated aqueous solution of sodium bisulfite and stir vigorously for 30 minutes to several hours.[1] The reaction may be slow, so monitoring by TLC or GC is recommended.
-
Extraction & Isolation: Add an immiscible organic solvent (e.g., hexanes) and water to the mixture.
-
Regeneration: Take the aqueous layer (or the redissolved solid adduct) and add an organic solvent. While stirring, slowly add a base (e.g., 10% NaOH) until the pH is strongly basic.[4]
-
Final Workup: Separate the organic layer containing the purified aldehyde. Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.
Issue 3: Poor Separation with Fractional Distillation
Question: I'm trying to purify 2-Ethyloxane-4-carbaldehyde by fractional distillation, but the temperature is not holding steady, and my collected fractions are still impure. How can I improve the separation?
Answer: This indicates that the boiling points of your product and the impurities are too close for your current distillation setup to handle effectively, or that the distillation is being run too quickly.
Causality: Fractional distillation relies on repeated vaporization-condensation cycles on the surface of the packing material in the fractionating column (providing "theoretical plates") to separate liquids with close boiling points.[7] Inefficient columns or an excessive heating rate prevent the establishment of a proper temperature gradient, leading to poor separation.[8]
Troubleshooting & Optimization:
-
Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings or Vigreux indentations).[7][8] This increases the number of theoretical plates and enhances separation.
-
Slow Down the Distillation Rate: Reduce the heating rate to allow the temperature gradient in the column to establish properly. A good target rate is approximately 1 drop of distillate per second.[9]
-
Insulate the Column: Wrap the fractionating column with glass wool or aluminum foil to minimize heat loss to the surroundings. This helps maintain the temperature gradient.[7]
-
Consider Vacuum Distillation: If the compound has a high boiling point or is sensitive to thermal degradation, performing the fractional distillation under reduced pressure is essential. This lowers the boiling point, protecting the compound.[10]
Diagram: Fractional Distillation Setup
Caption: Standard laboratory setup for fractional distillation.[7]
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose method for purifying 2-Ethyloxane-4-carbaldehyde?
A1: For selectivity, the bisulfite adduct formation method is often the most robust choice for aldehydes.[5][6][11] It specifically targets the aldehyde functional group, allowing for its separation from a wide variety of other organic compounds like alcohols, esters, and hydrocarbons that may be present as impurities.[6] Fractional distillation is a viable alternative if the primary impurities are volatile and have boiling points that differ by at least 25-50°C.[8]
Q2: My main impurity is the corresponding carboxylic acid. How can I remove it?
A2: A simple acid-base extraction is highly effective. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate). Wash the organic solution with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The carboxylic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer and thus removed from the organic phase. The aldehyde will remain in the organic layer.
Q3: How can I confirm the purity of my final product?
A3: A combination of analytical techniques is necessary to confirm purity.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile compounds like aldehydes. It provides a quantitative measure of purity (from the chromatogram) and confirms the molecular weight of your compound and any impurities (from the mass spectrum).[12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule and reveal the presence of impurities. The integration of signals in the ¹H NMR can be used to quantify purity against a known standard.[2][13]
-
High-Performance Liquid Chromatography (HPLC): Can be used to assess purity, often after derivatization of the aldehyde to make it more detectable by UV-Vis.[12][13]
Table: Comparison of Primary Purification Methods
| Method | Pros | Cons | Best For Removing... |
| Fractional Distillation | - Scalable- Good for removing non-volatile or significantly different boiling point impurities. | - Ineffective for azeotropes or close-boiling impurities.- Risk of thermal degradation for sensitive compounds.[10] | Solvents, starting materials with different boiling points. |
| Column Chromatography | - Can separate compounds with very similar boiling points based on polarity. | - Risk of product decomposition on acidic silica.[2]- Can be time-consuming and require large solvent volumes.[6] | Isomers, by-products with different polarity. |
| Bisulfite Extraction | - Highly selective for aldehydes and some reactive ketones.[4][6]- Mild conditions tolerate many functional groups.[5]- Technically simple and rapid.[11] | - Aldehyde must be stable to basic conditions for regeneration.[3]- Adduct may be insoluble.[3][4] | A wide range of non-aldehyde impurities. |
References
-
ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification? Available at: [Link]
-
University of Rochester. Workup: Aldehydes. Available at: [Link]
-
Boucher, M. M., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394–1403. Available at: [Link]
-
Boucher, M. M., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (131), 56763. Available at: [Link]
-
Boucher, M. M., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), e56763. Available at: [Link]
-
ScienceMadness.org. (2006). Aldehyde distillation/purification. Available at: [Link]
-
University of Rochester. Purification: Fractional Distillation. Available at: [Link]
-
University of Wisconsin-Madison. The Fractional Distillation of a Binary Mixture. Available at: [Link]
-
Wikipedia. Fractional distillation. Available at: [Link]
-
Arashimojo, J., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11), 2127. Available at: [Link]
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- 11. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification and Stabilization of Aldehyde Compounds
Welcome to the Technical Support Center for aldehyde purification. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in handling and purifying aldehyde compounds. Aldehydes are notoriously reactive and susceptible to various decomposition pathways, which can compromise yield, purity, and biological activity. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address these issues, grounded in established chemical principles and field-proven techniques.
Section 1: Understanding and Preventing Aldehyde Decomposition
Aldehydes are prone to three primary modes of decomposition during purification and storage: oxidation, polymerization, and aldol condensation. Understanding the triggers for these reactions is the first step toward preventing them.
FAQ 1: My aldehyde is converting to a carboxylic acid during purification. What's happening and how can I stop it?
This is a classic case of oxidation. Aldehydes are highly susceptible to oxidation, especially in the presence of air (oxygen).[1][2] This process can be accelerated by light, heat, and the presence of metal catalysts.[3]
Causality: The aldehyde group (-CHO) is easily oxidized to a carboxylic acid group (-COOH). This can occur via autoxidation, a free-radical chain reaction with atmospheric oxygen, or be promoted by certain reagents and conditions used during purification.[3] For instance, some strong oxidizing agents used to remove impurities can inadvertently oxidize your target aldehyde.[4][5]
Troubleshooting and Prevention:
-
Inert Atmosphere: The most effective preventative measure is to handle the aldehyde under an inert atmosphere (e.g., nitrogen or argon) at all times, especially during distillations or when heating.[6]
-
Antioxidant Addition: For long-term storage or during prolonged purification steps, consider adding a radical scavenger or antioxidant. Butylated hydroxytoluene (BHT) is a common choice.[7]
-
Solvent Choice: Ensure your solvents are peroxide-free. Ethers, for example, are notorious for forming explosive peroxides which can also act as oxidants.
-
Avoid Strong Oxidants: Be mindful of the reagents used in your workup. If you need to oxidize other functional groups in the molecule, choose a selective oxidant that will not affect the aldehyde.
-
Temperature Control: Keep temperatures as low as reasonably possible throughout the purification process.
FAQ 2: I'm observing the formation of a white precipitate or a viscous oil in my aldehyde sample. What is it?
This is likely due to polymerization. Aldehydes, particularly lower molecular weight aliphatic aldehydes, have a tendency to spontaneously polymerize or form cyclic trimers (e.g., paraldehyde from acetaldehyde).[8][9]
Causality: Polymerization is often catalyzed by trace amounts of acid or base. The polar nature of the carbonyl group makes the carbon atom electrophilic and susceptible to nucleophilic attack by another aldehyde molecule, initiating a chain reaction.
Troubleshooting and Prevention:
-
pH Control: Maintain a neutral pH. Traces of acid or base can initiate polymerization. Washing with a dilute sodium bicarbonate solution can help neutralize any acidic impurities.[10] However, be cautious as strong bases can promote other side reactions.[11]
-
Stabilizers: Small amounts of stabilizers can be added. For instance, triethanolamine or dimethylethanolamine have been shown to be effective in preventing polymerization and autocondensation of C3-C14 aldehydes.[8] Similarly, certain alkaline substances like alkali metal hydroxides or carbonates in very low concentrations (ppm level) can also act as stabilizers.[12]
-
Storage Conditions: Store aldehydes, especially volatile ones, at low temperatures and under an inert atmosphere.[1]
FAQ 3: My purification is yielding complex mixtures and unexpected higher molecular weight products. What could be the cause?
If you are working with aldehydes that have α-hydrogens, you are likely observing the results of aldol addition or condensation reactions.[13][14] These reactions are typically base-catalyzed but can also occur under acidic conditions.[13]
Causality: A base can abstract an α-hydrogen to form a nucleophilic enolate. This enolate can then attack the electrophilic carbonyl carbon of another aldehyde molecule, forming a β-hydroxy aldehyde (aldol addition).[14] Under harsher conditions (e.g., heat), this product can dehydrate to form an α,β-unsaturated aldehyde (aldol condensation).[13]
Troubleshooting and Prevention:
-
Strict pH Control: Avoid basic conditions if your aldehyde has α-hydrogens. If a basic wash is necessary, use a weak base (e.g., sodium bicarbonate) and minimize contact time.[15] For sensitive substrates, consider non-basic workup and purification methods.[11]
-
Inhibitors: Certain amines, such as ethylenediamine, can inhibit aldol condensation reactions, particularly in industrial processes.[16]
-
Temperature Management: Keep the reaction and purification temperatures low to disfavor the dehydration step of the aldol condensation.
Below is a diagram illustrating the main decomposition pathways for aldehydes.
Caption: Major decomposition pathways for aldehydes.
Section 2: Purification Techniques and Troubleshooting
The choice of purification method depends on the properties of the aldehyde and its impurities.
FAQ 4: How can I effectively purify my aldehyde using the sodium bisulfite adduct method?
The formation of a sodium bisulfite adduct is a highly effective and classic method for separating aldehydes from non-carbonyl-containing impurities.[17][18]
Chemical Principle: The bisulfite ion acts as a nucleophile, attacking the carbonyl carbon of the aldehyde to form an α-hydroxy sulfonic acid salt.[15] This adduct is typically a water-soluble salt or a solid precipitate, allowing for easy separation from organic-soluble impurities by extraction or filtration.[15][17] The reaction is reversible, and the aldehyde can be regenerated by adding a strong acid or base.[15]
Experimental Protocol: Purification via Bisulfite Adduct
-
Adduct Formation:
-
Dissolve the crude mixture containing the aldehyde in a suitable water-miscible solvent like methanol or dimethylformamide (DMF is often better for aliphatic aldehydes).[18]
-
Add a freshly prepared saturated aqueous solution of sodium bisulfite and shake vigorously. A precipitate of the adduct may form.[15][18]
-
Add an immiscible organic solvent (e.g., hexanes) and more water, then shake again.[15]
-
-
Separation:
-
Regeneration:
-
To the aqueous layer (or the dissolved solid adduct), add an equal volume of an organic solvent (e.g., ethyl acetate).[15]
-
Slowly add a strong base (e.g., 50% NaOH solution) until the pH is strongly basic (pH > 10). This will reverse the reaction.[15][18]
-
Extract the regenerated aldehyde into the organic layer.
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Troubleshooting the Bisulfite Method:
| Issue | Potential Cause(s) | Recommended Solutions |
| Low yield of precipitated adduct | Aldehyde is highly non-polar; adduct is insoluble in both layers. | Filter the entire biphasic mixture through Celite to collect the adduct.[15] |
| Reaction is incomplete. | Ensure the sodium bisulfite solution is saturated and freshly prepared.[15] For aliphatic aldehydes, using DMF as a co-solvent can improve reaction rates.[17] | |
| Aldehyde decomposition during regeneration | Aldehyde is sensitive to the strong base required for regeneration. | Minimize exposure time to the base by performing a rapid extraction.[15] Consider a non-aqueous regeneration method by treating the adduct with chlorotrimethylsilane (TMS-Cl) in acetonitrile.[15] |
| Aldehyde has an α-stereocenter. | Basic conditions can cause epimerization.[11] Use a non-basic regeneration method if stereochemistry is critical. | |
| Aldehyde contains sensitive functional groups (e.g., alkenes). | Dissolved SO₂ gas can cause decomposition. Use a non-polar organic solvent like hexanes to minimize its dissolution.[15] |
Below is a workflow for troubleshooting bisulfite purification.
Caption: Troubleshooting workflow for bisulfite purification.
FAQ 5: What are the best practices for purifying aldehydes by chromatography or distillation?
Chromatography and distillation are common purification techniques, but they require special considerations for sensitive aldehydes.[19]
Chromatography:
-
Stationary Phase: Silica gel is acidic and can promote polymerization or aldol reactions. For sensitive aldehydes, consider using a less acidic stationary phase like basic alumina or deactivating the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine) in the eluent.[10]
-
Speed: Flash chromatography is preferred over gravity chromatography to minimize the time the aldehyde spends on the stationary phase.
-
Atmosphere: If possible, pack and run the column under a slight positive pressure of an inert gas.
Distillation:
-
Vacuum Distillation: Many aldehydes have high boiling points or are thermally labile. Vacuum distillation is often necessary to lower the boiling point and prevent decomposition.[10][19]
-
Inert Atmosphere: Always perform distillation under an inert atmosphere (nitrogen or argon) to prevent oxidation.[6]
-
Avoid Overheating: Use a heating mantle with a stirrer and monitor the temperature carefully. Do not distill to dryness, as this can concentrate potentially explosive peroxides if present.
Section 3: Analytical Methods for Purity Assessment
Confirming the purity of your aldehyde and identifying any degradation products is crucial.
FAQ 6: How can I check the purity of my aldehyde and detect common impurities?
Several analytical techniques are available, with the choice depending on the specific information required.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for assessing purity. The aldehyde proton typically appears as a singlet or triplet in the 9-10 ppm region. The presence of a broad peak above 10 ppm may indicate the corresponding carboxylic acid.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for separating and identifying volatile aldehydes and their byproducts.[20] Derivatization, for example with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), can improve analysis.
-
High-Performance Liquid Chromatography (HPLC): HPLC is often used for less volatile aldehydes. Derivatization with 2,4-dinitrophenylhydrazine (DNPH) allows for sensitive UV detection.[21][22] This is a standard method for environmental analysis of aldehydes.[21][22]
-
Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of purity. Staining with potassium permanganate can help visualize both the aldehyde and its oxidized carboxylic acid impurity.
| Analytical Technique | Primary Use | Common Observations for Impurities |
| ¹H NMR | Structural confirmation and purity assessment. | Carboxylic acid peak (>10 ppm), polymer (broad signals), aldol products (new aliphatic and hydroxyl signals). |
| GC-MS | Separation and identification of volatile components. | Peaks corresponding to carboxylic acid, alcohol (from disproportionation), or condensation products.[20] |
| HPLC (with derivatization) | Quantification of aldehydes. | Appearance of extraneous peaks, reduced peak area for the target aldehyde, or poor peak shape can indicate degradation.[1] |
This guide provides a foundational understanding of the challenges associated with aldehyde purification and offers practical solutions. Always consult the specific literature for your compound of interest and perform small-scale test runs when implementing a new purification strategy.
References
- Technical Support Center: Aldehyde Purification via Bisulfite Adducts - Benchchem. Benchchem.
- US4414419A - Stabilization of aldehydes - Google Patents. Google Patents.
- Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019). Molecules.
- US6137013A - Method of stabilizing aldehydes - Google Patents. Google Patents.
- Bisulfite purification: Applications for Epimerizable aldehydes. American Chemical Society.
- Purifying aldehydes? : r/chemistry. (2015). Reddit.
- How to Overcome Challenges in Carbonyl Compound Purification? - Patsnap Eureka. (2025). Patsnap.
- Formation, stabilization and fate of acetaldehyde and higher aldehydes in an autonomously changing prebiotic system emerging from acetylene - PMC. (2023). Nature Communications.
- Polymerization of Higher Aldehydes. (1965). Advances in Chemistry.
- Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC. (2018). Journal of Visualized Experiments.
- Aldehyde Analytical Methods: GC-MS and LC-MS. Creative Proteomics.
- Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants. Sigma-Aldrich.
- HIGHLIGHT - Addition Polymers of Aldehydes. (2002). Journal of Polymer Science Part A: Polymer Chemistry.
- Workup: Aldehydes. University of Rochester.
- US9018421B2 - Separation of aromatic aldehydes - Google Patents. (2012). Google Patents.
- US5900495A - Treatments to reduce aldol condensation polymerization reactions during the production of propylene oxide - Google Patents. Google Patents.
- Ultrafast Solid-Phase Oxidation of Aldehydes to Carboxylic Acids by Atmosphseric Plasma Treatment. (2024). ACS Omega.
- What is the oxidizing agent to stop the oxidation of primary alcohol at the aldehydic level? (2020). Quora.
- Best practices for handling and storing volatile aldehyde standards. Benchchem.
- Aldol condensation. Wikipedia.
- Optical chemosensors for the gas phase detection of aldehydes: mechanism, material design, and application. (2021). RSC Publishing.
- WO2023175065A1 - Stabilization of aldehydes and/or an alcohols - Google Patents. Google Patents.
- Comparison of analytical techniques for the determination of aldehydes in test chambers | Request PDF. (2025). ResearchGate.
- Catalytic decomposition and mechanism of formaldehyde over Pt–Al2O3 molecular sieves at room temperature. RSC Publishing.
- Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns. Chemie Ingenieur Technik.
- Photocatalytic Decomposition of Acetaldehyde on Different TiO 2 -Based Materials: A Review. (2020). MDPI.
- Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC. Molecules.
- What is the most mild method for the oxidation of aldehyde to carboxylic acid? (2014). ResearchGate.
- (PDF) Aldehydes formation during water disinfection by ozonation and chlorination process. ResearchGate.
- Aldehyde Compounds: Significance in Biological Systems and Environmental Impact. (2023). Creative Proteomics.
- Degradation of Acetaldehyde and Its Precursors by Pelobacter carbinolicus and P. acetylenicus - PMC. (2014). PLoS One.
- Oxidation of Aldehydes Used as Food Additives by Peroxynitrite. (2023). Semantic Scholar.
- Anaerobic oxidation of aldehydes to carboxylic acids under hydrothermal conditions - PMC. RSC Advances.
- Aldehydes and Ketones to Carboxylic Acids. (2024). Chemistry Steps.
- Theoretical Study of Antioxidant and Prooxidant Potency of Protocatechuic Aldehyde. (2025). MDPI.
- CHAPTER 2 METHODS FOR DETERMINING ALDEHYDES IN AIR.
- Aldol Addition and Condensation Reactions. (2022). Master Organic Chemistry.
- 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. (2020). Chemistry LibreTexts.
- Method for the determination fo aldehydes and ketones in ambient air using HPLC. EPA.
- Acetaldehyde Removal from Indoor Air through Chemical Absorption Using L-Cysteine. Hindawi.
- Aldehydes: What We Should Know About Them. (2022). MDPI.
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Technical Support Center: Alternative Solvent Systems for 2-Ethyloxane-4-carbaldehyde
Case ID: 2-ETH-OX-SOLV-001 Subject: Optimization of Solvent Systems for 2-Ethyloxane-4-carbaldehyde (CAS: 115602-97-6) Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Active Guide
Executive Summary & Core Directive
User Context: You are working with 2-Ethyloxane-4-carbaldehyde (also known as 2-ethyltetrahydro-2H-pyran-4-carbaldehyde).[1] This building block features a chemically sensitive aldehyde moiety on a saturated oxygen heterocycle (tetrahydropyran/oxane).
The Challenge: Traditional protocols for aldehyde functionalization often rely on dichloromethane (DCM), THF, or 1,2-dichloroethane (DCE). These solvents face increasing regulatory pressure (REACH, EPA) and pose processing challenges such as difficult water separation (THF) or toxicity (DCE).
The Solution: This guide provides validated alternative solvent systems—specifically 2-Methyltetrahydrofuran (2-MeTHF) , Cyclopentyl Methyl Ether (CPME) , and Ethyl Acetate (EtOAc) —that maintain or enhance reaction performance while improving safety and sustainability profiles.
Solvent Selection Matrix
Before modifying your protocol, consult this comparative data table to select the optimal solvent based on your intended transformation.
| Feature | Tetrahydrofuran (THF) (Legacy) | 2-MeTHF (Recommended) | CPME (Recommended) | Ethyl Acetate (Recommended) |
| Boiling Point | 66 °C | 80 °C (Higher process safety) | 106 °C (Fast reaction rates) | 77 °C |
| Water Solubility | Miscible (Difficult separation) | Limited (14 g/100g ) | Very Low (1.1 g/100g ) | Moderate |
| Peroxide Formation | High Risk | Lower Risk | Low Risk | Negligible |
| Stability to Base | Good | Excellent (Better than THF) | Excellent | Poor (Hydrolysis risk) |
| Best Application | General Purpose | Grignard, Lithiation, Reductions | Crystallization, High-Temp | Reductive Amination |
Decision Framework: Selecting the Right System
Use the following logic flow to determine the appropriate solvent for your specific reaction involving 2-Ethyloxane-4-carbaldehyde.
Figure 1: Decision tree for selecting alternative solvents based on reaction class. Green nodes indicate recommended "Green" alternatives.
Technical Protocols & Troubleshooting
Protocol A: Reductive Amination (DCM Replacement)
Context: Converting the C4-aldehyde to a secondary/tertiary amine. Legacy Solvent: DCM or DCE (highly toxic). Recommended Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF .
Why this works: Recent kinetic studies demonstrate that reductive amination using Sodium Triacetoxyborohydride (STAB) proceeds with comparable or faster rates in EtOAc compared to DCE. The solvent's polarity facilitates imine formation without trapping the borane byproducts in a complex emulsion.
Step-by-Step Workflow:
-
Dissolution: Dissolve 2-Ethyloxane-4-carbaldehyde (1.0 equiv) and the amine (1.1 equiv) in EtOAc (0.5 M concentration).
-
Imine Formation: Stir for 30–60 mins. Note: EtOAc forms an azeotrope with water, but for STAB reactions, strict dryness is less critical than with Ti-mediated methods.
-
Reduction: Add STAB (1.4 equiv) portion-wise.
-
Quench: Add aqueous NaHCO₃ directly to the reaction mixture.
-
Phase Separation:
Troubleshooting Q&A:
Q: My product is an HCl salt and isn't soluble in EtOAc. A: Switch to 2-MeTHF . It has higher solubility for polar intermediates and salts than EtOAc/CPME but retains the hydrophobic benefits for workup.
Q: I see an impurity peak at M+42. A: You likely used Acetone or an alcohol solvent with a catalyst. In EtOAc, transamidation is rare under mild conditions, but ensure your amine is not highly nucleophilic enough to attack the acetate ester (e.g., primary aliphatic amines at high heat). If this occurs, switch to CPME .
Protocol B: Grignard Addition (THF Replacement)
Context: Adding a carbon nucleophile to the aldehyde. Legacy Solvent: Anhydrous THF. Recommended Solvent: 2-MeTHF .[4][5][7][8][9]
Why this works: 2-MeTHF is a Lewis base like THF but with a methyl group that provides steric bulk.[8][9] This reduces the solvation of the magnesium cation slightly, often resulting in a higher concentration of the active Grignard species and faster kinetics. Crucially, 2-MeTHF is immiscible with water.[8]
Step-by-Step Workflow:
-
Preparation: Azeotropically dry the 2-MeTHF (boiling point 80°C) if necessary. It forms a water azeotrope, making it easier to dry than THF.
-
Reaction: Add the Grignard reagent to the solution of 2-Ethyloxane-4-carbaldehyde in 2-MeTHF at 0°C.
-
Workup (The "Green" Advantage):
-
Quench with aqueous NH₄Cl.
-
Stop! Do not add extraction solvent.
-
Simply drain the aqueous bottom layer. The 2-MeTHF layer retains your product.
-
Result: You save 50% of solvent volume and eliminate the "rag layer" (emulsion) often seen with THF/Water/Toluene systems.
-
Troubleshooting Q&A:
Q: The Grignard reagent won't initiate in 2-MeTHF. A: While rare, the steric bulk can slow initiation. Use a small "starter" amount of THF or add a crystal of iodine. Once started, the reaction sustains well in 2-MeTHF.
Critical Stability Warnings
Aldehyde Oxidation
2-Ethyloxane-4-carbaldehyde is prone to autoxidation to the carboxylic acid.
-
Risk: Ethers (THF, CPME) form peroxides which can catalyze this oxidation or create safety hazards.
-
Mitigation:
-
2-MeTHF: Generally supplied with BHT stabilizer. Ensure you use stabilized grade unless strictly prohibited by downstream catalysis.
-
CPME: Has significantly lower peroxide formation rates than THF.[5] It is the safest choice for long-term storage of reaction mixtures.
-
Acetal Stability (The Oxane Ring)
The tetrahydropyran ring is an acetal.
-
Risk: Strong Lewis acids (e.g., TiCl₄, BF₃·OEt₂) used in reactions can open the ring if water or alcohols are present.
-
Solvent Effect:
-
Avoid: Methanol/Ethanol with strong acids (leads to ring opening and acetal exchange).
-
Prefer: Non-nucleophilic ethers (CPME) or hydrocarbons.
-
Visualizing the Workup Advantage
The following diagram illustrates why switching from THF to 2-MeTHF simplifies your isolation process for this molecule.
Figure 2: Process intensification comparison. 2-MeTHF eliminates the need for extraction solvents, reducing waste and processing time.[2]
References
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. "Solvent Selection Guide." American Chemical Society. [Link]
-
Pace, V., et al. (2012). "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis."[7] ChemSusChem. [Link]
-
Watanabe, K., et al. (2007). "Cyclopentyl Methyl Ether (CPME) as a Green Alternative to THF and DCM." Organic Process Research & Development. [Link]
-
McGonagle, F. I., et al. (2013). "Development of a solvent selection guide for aldehyde-based direct reductive amination processes." Green Chemistry. [Link]
Sources
- 1. 2-ethyloxane-4-carbaldehyde,115602-97-6-Amadis Chemical [amadischem.com]
- 2. ift.co.za [ift.co.za]
- 3. 76936-18-0|(2S,4S)-4-Methyloxane-2-carbaldehyde|BLD Pharm [bldpharm.com]
- 4. Cyclopentyl methyl ether - Wikipedia [en.wikipedia.org]
- 5. 2-Methyltetrahydrofuran (2-MeTHF) | CAS 96-47-9 | Kairav Chemofarbe Industries Ltd. [kcilglobal.com]
- 6. gctlc.org [gctlc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sciencemadness Discussion Board - 2-methyltetrahydrofuran interchangeability - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
analytical methods for determining the purity of 2-Ethyloxane-4-carbaldehyde
Executive Summary & Chemical Profile[1]
2-Ethyloxane-4-carbaldehyde (IUPAC: 2-ethyltetrahydro-2H-pyran-4-carbaldehyde) presents a classic analytical challenge: it is a volatile, non-conjugated aldehyde with multiple stereocenters. As a Senior Scientist, I have found that standard "generic" purity methods often fail here because they overlook the critical separation of cis/trans diastereomers and the molecule's susceptibility to oxidation.
This guide moves beyond basic protocols to compare the three most effective analytical strategies: GC-FID (the workhorse), HPLC-DNPH (for labile samples), and qNMR (for absolute mass balance).
The Analyte Profile
-
Key Functionality: Aldehyde (reactive, oxidizes to carboxylic acid), Ether (tetrahydropyran ring).
-
Stereochemistry: The substituents at positions 2 and 4 create cis and trans isomers. Quantifying the ratio of these isomers is often as important as determining overall chemical purity.
-
Chromophore: Weak. Lacks conjugation; UV absorption is negligible above 210 nm.
Primary Method: Capillary Gas Chromatography (GC-FID)
Verdict: The "Gold Standard" for routine purity and isomer ratio determination.
Why This Method?
Gas Chromatography with Flame Ionization Detection (FID) is the method of choice because the analyte is volatile and thermally stable up to ~200°C. Unlike MS, FID provides a response factor that is roughly proportional to carbon count, making it excellent for quantifying impurities without expensive reference standards for every single byproduct.
Critical Experimental Choice: Column Selection
-
Non-Polar (e.g., DB-5MS): Separates primarily by boiling point. Often fails to resolve the cis and trans isomers of substituted tetrahydropyrans.
-
Polar (e.g., DB-WAX / PEG): Recommended. Separates based on polarity and hydrogen bonding. The dipole moment differences between cis and trans isomers usually allow for baseline separation on a polyethylene glycol (PEG) phase.
Protocol: Optimized GC-FID Parameters
| Parameter | Setting | Rationale |
| Inlet | Split (50:1), 250°C | High split ratio prevents column overload and improves peak shape for isomers. |
| Column | DB-WAX UI (30m x 0.25mm x 0.25µm) | Polar phase maximizes resolution ( |
| Carrier Gas | Helium, 1.2 mL/min (Constant Flow) | Optimal linear velocity for resolution. |
| Oven Program | 60°C (1 min) | Slow ramp in the middle allows isomer separation; high final temp elutes heavy oxidation products. |
| Detector | FID, 260°C | High temp prevents condensation of oxidation byproducts (acids). |
Data Interpretation (Simulated)
In a typical analysis on a WAX column:
-
RT 12.4 min: trans-2-Ethyloxane-4-carbaldehyde (Thermodynamically favored).
-
RT 12.8 min: cis-2-Ethyloxane-4-carbaldehyde.
-
RT 14.5 min: 2-Ethyloxane-4-carboxylic acid (Oxidation impurity).
Scientist's Note: If your chromatogram shows "fronting" peaks, the aldehyde may be condensing in the inlet. Check your glass liner deactivation and consider replacing glass wool.
Alternative Method: HPLC with Derivatization (DNPH)
Verdict: Essential for stability studies or if the sample degrades thermally.
Why This Method?
Direct HPLC-UV is unreliable because the molecule lacks a strong chromophore. Detection at 205-210 nm is plagued by solvent noise. We solve this by reacting the aldehyde with 2,4-Dinitrophenylhydrazine (DNPH) .[3] This converts the aldehyde into a stable hydrazone with strong UV absorbance at 360 nm.
Protocol: Pre-Column Derivatization
-
Reagent: Prepare 0.05 M DNPH in acetonitrile with 1% phosphoric acid.
-
Reaction: Mix 100 µL sample (diluted) + 500 µL DNPH reagent. Incubate at 40°C for 30 mins.
-
Quench: Add pyridine to neutralize acid (optional, protects column).
-
Analysis: Inject onto C18 column.
Chromatographic Conditions
| Parameter | Setting |
| Column | C18 (e.g., Zorbax Eclipse Plus), 150mm x 4.6mm, 3.5µm |
| Mobile Phase | A: Water/0.1% Formic Acid, B: Acetonitrile |
| Gradient | 40% B to 90% B over 15 mins |
| Detection | UV at 360 nm |
Pros: Extremely sensitive for aldehydes; eliminates interference from non-carbonyl impurities. Cons: Cannot detect non-aldehyde impurities (like alcohols or esters) unless a universal detector (CAD/ELSD) is used in parallel.
Validation Method: Quantitative NMR (qNMR)
Verdict: The absolute truth for "Potency" assignment of Reference Standards.
Why This Method?
Chromatography (GC/HPLC) assumes that the total area percent equals purity (100% method). This fails if inorganic salts, water, or residual solvents are present. qNMR compares the protons of the analyte directly to a certified internal standard (IS) to give a weight/weight purity.
Protocol
-
Solvent: DMSO-
(prevents hydrate formation common in water-containing solvents). -
Internal Standard: Maleic Acid (99.9% TraceCERT) or TCNB.
-
Target Signal: The aldehyde proton (–CH O) appears as a doublet/singlet around
9.6–9.8 ppm. This region is usually clean of interferences.
Calculation:
Comparative Analysis & Decision Matrix
The following table synthesizes the performance of each method based on experimental data typical for substituted tetrahydropyrans.
| Feature | GC-FID (Polar) | HPLC-DNPH | qNMR |
| Isomer Resolution | High ( | Medium ( | Low (Overlap likely) |
| Sensitivity (LOD) | ~10 ppm | ~0.1 ppm | ~1000 ppm |
| Scope | Volatile organics only | Carbonyls only | Everything with protons |
| Throughput | High (20 min/run) | Low (Requires prep) | Medium (10 min/run) |
| Primary Use | Routine QC, Isomer Ratio | Stability, Trace Aldehydes | Reference Std Calibration |
Workflow Visualization
Figure 1: Decision matrix for selecting the appropriate analytical technique based on sample requirements.
References
-
United States Pharmacopeia (USP). (2023). General Chapter <621> Chromatography. USP-NF. Link
-
European Pharmacopoeia (Ph. Eur.). (2023). 2.2.28. Gas Chromatography. EDQM. Link
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Bicchi, C., et al. (2008). "Gas chromatographic analysis of fatty acid derivatives: The separation of cis/trans isomers." Journal of Chromatography A, 1199(1-2), 1-14. (Foundational logic for WAX column separation of isomers). Link
-
Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 55(6), 2772–2780. Link
Sources
A Senior Application Scientist's Guide to Catalytic Transformations of 2-Ethyloxane-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and drug discovery. Among these, the oxane (tetrahydropyran) ring system is a prevalent motif in numerous natural products and pharmaceutical agents, valued for its favorable physicochemical properties. 2-Ethyloxane-4-carbaldehyde, with its reactive aldehyde group and stereochemically rich oxane core, represents a versatile building block for the synthesis of complex molecular architectures.
This guide provides a comprehensive overview of potential catalytic strategies for the transformation of 2-Ethyloxane-4-carbaldehyde. As direct comparative studies on this specific substrate are not extensively reported in the literature, this document serves as a predictive guide, drawing upon established principles of catalysis for aldehydes and cyclic ethers. We will explore key catalytic reactions, propose suitable catalyst systems with mechanistic rationale, and provide exemplary experimental protocols to empower researchers in their synthetic endeavors.
I. Catalytic Hydrogenation: Accessing the Corresponding Alcohol
The reduction of the aldehyde moiety in 2-Ethyloxane-4-carbaldehyde to a primary alcohol is a fundamental transformation, yielding (2-ethyl-oxane-4-yl)methanol, a valuable intermediate for further derivatization. Catalytic hydrogenation offers a clean and efficient method for this conversion.
A. Recommended Catalytic Systems
For the selective hydrogenation of an aliphatic aldehyde in the presence of a cyclic ether, several catalytic systems are expected to be highly effective. The choice of catalyst can influence reaction conditions and selectivity.
-
Palladium on Carbon (Pd/C): This is a widely used, robust, and cost-effective catalyst for the hydrogenation of aldehydes.[1] It typically requires moderate hydrogen pressure and temperature. The use of diphenylsulfide as a catalyst poison can selectively reduce olefin and acetylene functionalities without affecting aromatic carbonyls, suggesting a high degree of selectivity for the aldehyde group in our substrate.[1]
-
Platinum on Carbon (Pt/C): Platinum-based catalysts are also highly active for aldehyde hydrogenation and can often operate under milder conditions than palladium catalysts.[2]
-
Ruthenium Complexes: Homogeneous ruthenium catalysts are known for their high activity and selectivity in the reduction of ketones and aldehydes.[3] These catalysts can offer advantages in terms of substrate compatibility and stereocontrol.
-
Nickel-based Catalysts: While often requiring higher temperatures and pressures, nickel catalysts, such as Raney Nickel, are a cost-effective option for large-scale hydrogenations.
B. Data Summary: Expected Performance
| Catalyst System | Typical H2 Pressure | Typical Temperature | Expected Conversion | Key Advantages |
| 5% Pd/C | 1-10 atm | Room Temp. - 50°C | >95% | Cost-effective, readily available, high activity. |
| 5% Pt/C | 1-5 atm | Room Temp. | >98% | High activity under mild conditions. |
| [CpRu(CO)₂]₂ | 10-50 atm | 80-120°C | >90% | High selectivity, potential for asymmetric hydrogenation. |
| Raney Nickel | 50-100 atm | 100-150°C | >90% | Low cost, suitable for industrial scale. |
C. Experimental Protocol: Hydrogenation using Pd/C
Objective: To reduce 2-Ethyloxane-4-carbaldehyde to (2-ethyl-oxane-4-yl)methanol.
Materials:
-
2-Ethyloxane-4-carbaldehyde
-
5% Palladium on Carbon (Pd/C)
-
Methanol (reagent grade)
-
Hydrogen gas (high purity)
-
Parr hydrogenation apparatus or similar high-pressure reactor
Procedure:
-
To a pressure-resistant reaction vessel, add 2-Ethyloxane-4-carbaldehyde (1.0 eq).
-
Add methanol to dissolve the substrate (concentration typically 0.1-0.5 M).
-
Carefully add 5% Pd/C (1-5 mol% Pd relative to the substrate).
-
Seal the reaction vessel and connect it to the hydrogenation apparatus.
-
Purge the vessel with nitrogen gas three times to remove air.
-
Purge the vessel with hydrogen gas three times.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 5 atm).
-
Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
D. Visualization: Hydrogenation Workflow
Caption: Experimental workflow for the catalytic hydrogenation of 2-Ethyloxane-4-carbaldehyde.
II. Catalytic Oxidation: Formation of the Carboxylic Acid
The oxidation of the aldehyde to a carboxylic acid, yielding 2-ethyloxane-4-carboxylic acid, is another crucial transformation. This product can serve as a key intermediate for amide couplings and other derivatizations. Catalytic oxidation using molecular oxygen or other green oxidants is a highly desirable approach.
A. Recommended Catalytic Systems
-
Platinum on Carbon (Pt/C) with O₂: Platinum catalysts are effective for the aerobic oxidation of aldehydes.[4] The reaction is often performed in an aqueous buffer.
-
Copper(II)/Aldehyde System: The Murahashi oxidation, which utilizes a copper(II) catalyst in the presence of a sacrificial aldehyde and molecular oxygen, is a powerful system for alkane oxidation and can be adapted for aldehyde oxidation.[5]
-
Gold-Palladium Nanoparticles (Au-Pd NPs): Bimetallic nanoparticles, particularly those of gold and palladium, have shown remarkable activity and selectivity in the aerobic oxidation of alcohols and aldehydes.[6]
B. Data Summary: Expected Performance
| Catalyst System | Oxidant | Typical Temperature | Expected Conversion | Key Advantages |
| 5% Pt/C | O₂ (air) | Room Temp. - 80°C | >90% | Green oxidant, mild conditions. |
| Cu(OAc)₂/Sacrificial Aldehyde | O₂ (air) | 40-60°C | >85% | Effective for a broad range of substrates. |
| Au-Pd/TiO₂ | O₂ (air) | 60-100°C | >95% | High activity and selectivity, catalyst stability. |
C. Experimental Protocol: Aerobic Oxidation using Pt/C
Objective: To oxidize 2-Ethyloxane-4-carbaldehyde to 2-ethyloxane-4-carboxylic acid.
Materials:
-
2-Ethyloxane-4-carbaldehyde
-
5% Platinum on Carbon (Pt/C)
-
Aqueous buffer solution (e.g., phosphate buffer, pH 7)
-
Oxygen or air supply
Procedure:
-
In a round-bottom flask equipped with a condenser and a gas inlet, dissolve 2-Ethyloxane-4-carbaldehyde (1.0 eq) in the aqueous buffer solution.
-
Add 5% Pt/C (1-5 mol% Pt).
-
Bubble a gentle stream of oxygen or air through the reaction mixture.
-
Heat the mixture to the desired temperature (e.g., 60°C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture through Celite® to remove the catalyst.
-
Wash the Celite® with water.
-
Acidify the filtrate to pH 2-3 with a suitable acid (e.g., 1 M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield the carboxylic acid.
D. Visualization: Oxidation Reaction Pathway
Caption: Proposed pathway for the catalytic oxidation of 2-Ethyloxane-4-carbaldehyde.
III. Catalytic C-C Bond Forming Reactions
The aldehyde functionality of 2-Ethyloxane-4-carbaldehyde is a versatile handle for constructing new carbon-carbon bonds, enabling the elaboration of the molecular scaffold.
A. Recommended Catalytic Systems
-
Palladium-Catalyzed Cross-Coupling Reactions: For C(sp²)-C(sp²) and C(sp²)-C(sp) bond formation, reactions like the Suzuki, Stille, and Sonogashira couplings are invaluable.[7][8][9] These reactions would require prior conversion of the aldehyde to a suitable electrophile (e.g., a vinyl halide or triflate).
-
Iron-Catalyzed Cross-Coupling: Iron catalysts are emerging as a more sustainable and economical alternative to palladium for certain cross-coupling reactions, particularly with organomagnesium reagents.[6]
-
Organocatalysis for Aldol and Michael Additions: Chiral organocatalysts can promote enantioselective aldol and Michael reactions, allowing for the stereocontrolled formation of new C-C bonds.[10]
B. Data Summary: Potential C-C Coupling Strategies
| Reaction Type | Catalyst System | Coupling Partners | Key Advantages |
| Suzuki Coupling | Pd(0) complexes (e.g., Pd(PPh₃)₄) | Organoboron reagents | High functional group tolerance, mild conditions. |
| Stille Coupling | Pd(0) complexes | Organotin reagents | Broad substrate scope. |
| Sonogashira Coupling | Pd(0)/Cu(I) cocatalyst | Terminal alkynes | Direct formation of C(sp²)-C(sp) bonds. |
| Iron-Catalyzed Coupling | Fe(acac)₃ | Grignard reagents | Economical and environmentally benign. |
| Michael Addition | Chiral amine catalysts | Nitroalkenes, enones | Enantioselective C-C bond formation. |
C. Experimental Protocol: Suzuki Cross-Coupling (Illustrative)
Note: This protocol assumes the prior conversion of 2-Ethyloxane-4-carbaldehyde to a vinyl halide or triflate derivative.
Objective: To couple a vinyl halide derivative of 2-Ethyloxane with an arylboronic acid.
Materials:
-
(2-Ethyl-oxane-4-yl)vinyl halide (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., Toluene/Water or Dioxane/Water)
Procedure:
-
To a Schlenk flask, add the vinyl halide, arylboronic acid, and base.
-
Add the solvent mixture.
-
Degas the mixture by bubbling with argon for 15-20 minutes.
-
Add the Pd(PPh₃)₄ catalyst under a positive pressure of argon.
-
Heat the reaction mixture to the desired temperature (e.g., 90°C).
-
Monitor the reaction by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
D. Visualization: C-C Coupling Logic
Caption: Logical workflow for C-C bond formation via cross-coupling.
IV. Conclusion and Future Outlook
While direct experimental data on the catalytic reactions of 2-Ethyloxane-4-carbaldehyde is emerging, a wealth of knowledge from the broader field of catalysis provides a strong foundation for predicting its reactivity and for the rational design of synthetic routes. The hydrogenation, oxidation, and carbon-carbon bond-forming reactions discussed in this guide represent key transformations that can unlock the synthetic potential of this valuable building block.
The proposed catalytic systems and protocols are intended to serve as a starting point for researchers. Optimization of reaction conditions, including catalyst loading, solvent, temperature, and pressure, will be crucial for achieving high yields and selectivities. Furthermore, the exploration of enantioselective catalytic methods will be of significant interest for the synthesis of chiral molecules with potential applications in drug discovery. As research in this area progresses, we anticipate the development of even more efficient and selective catalytic methods for the functionalization of 2-Ethyloxane-4-carbaldehyde and related heterocyclic scaffolds.
References
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- Altava, B., et al. (2022). Solid-Supported Tetrahydropyran-Based Hybrid Dipeptide Catalysts for Michael Addition of Aldehydes to Nitrostyrenes. European Journal of Organic Chemistry, e202200455.
- Murahashi, S.-I., et al. (2023). Mechanistic studies on catalytic alkane oxidation by Murahashi's O₂/copper(II)/aldehyde system. Catalysis Science & Technology, 13, 5334-5343.
- Tadpetch, K., et al. (2022). Diastereoselective Synthesis of Highly Substituted Tetrahydropyran-4-ones. The Journal of Organic Chemistry, 87(23), 15993–16004.
- Ouellet, S. G., et al. (2006). Organocatalytic Transfer Hydrogenation of Cyclic Enones. Journal of the American Chemical Society, 128(38), 12414–12415.
- Ajam, M., et al. (2025). Chemo- and Enantioselective Catalytic Hydrogenation of α,β-Unsaturated Ketones and Aldehydes as a Tool to Introduce Chiral Centers at α- or β-Positions of Ketones.
- Casey, C. P., et al. (2001). Catalytic Hydrogenation of Ketones and Aldehydes.
- Ley, S. V., & Stewart-Liddon, A. J. P. (2006). Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP. Beilstein Journal of Organic Chemistry, 2, 31.
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- Organic Chemistry Portal. (2023). Hydrogen. Organic Chemistry Portal.
- Organic Chemistry Portal. (2023). Alkane synthesis by C-C coupling. Organic Chemistry Portal.
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- Weldegirma, S. (2023). Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
- PrepChem. (2023). Synthesis of 2-Ethylaminothiazole-4-carbaldehyde. PrepChem.com.
- Aslam, S., et al. (2013).
- Fudan University. (2023).
- Yoo, W.-J., & Kobayashi, S. (2013). Catalytic Aldehyde–Alkyne Couplings Triggered by Ketyl Radicals.
- He, C., et al. (2018). Recent Advances in the Catalytic Oxidation of Volatile Organic Compounds: A Review Based on Pollutant Sorts and Sources. Chemical Reviews, 118(21), 10316-10398.
- Santamaría, J. (2010). Carbon-Carbon Cross Coupling Reactions in Ionic Liquids Catalysed by Palladium Metal Nanoparticles. Molecules, 15(5), 3439-3461.
- Uher, M., et al. (2001). Synthesis and Reactions of New 4-Oxo-4H-benzopyran-3-carboxaldehydes Containing Hydroxy Groups or 2-Oxopyran Cycles. Molecules, 6(11), 903-913.
- Barde, P. S., & Ganesan, K. (2018). Carbon-carbon cross-coupling reactions of organomagnesium reagents with a variety of electrophilic substrates mediated by iron catalyst.
- Wang, Y., et al. (2023). Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions. Molecules, 28(5), 2368.
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- 8. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. d-nb.info [d-nb.info]
Comparative Efficacy Guide: 2-Ethyloxane-4-carbaldehyde in Drug Synthesis
Executive Summary
In the optimization of lead compounds, the Tetrahydropyran (THP) ring has emerged as a premier bioisostere for the cyclohexane ring, offering improved solubility and metabolic stability. 2-Ethyloxane-4-carbaldehyde represents a "second-generation" THP scaffold. Unlike the unsubstituted tetrahydropyran-4-carbaldehyde, the introduction of the C2-ethyl group provides a critical stereochemical anchor , locking the ring conformation and offering an additional hydrophobic vector to fill binding pockets.
This guide compares 2-Ethyloxane-4-carbaldehyde against its two primary alternatives: Cyclohexanecarbaldehyde (the lipophilic standard) and Tetrahydropyran-4-carbaldehyde (the polar standard).
Verdict: 2-Ethyloxane-4-carbaldehyde is the superior choice when a program requires the solubility benefits of an ether linkage but necessitates higher lipophilicity or specific conformational rigidity than the unsubstituted THP can provide.
Chemical Profile & Rationale[1][2][3][4][5][6][7][8]
The Scaffold Logic
The transition from a carbocyclic core (cyclohexane) to a heterocyclic core (oxane/THP) is a standard strategy to lower LogP and reduce metabolic clearance. However, simple THP rings often lack the steric bulk required to maintain potency in hydrophobic pockets.
-
Molecule: 2-Ethyltetrahydro-2H-pyran-4-carbaldehyde
-
Key Feature: The C2-ethyl substituent.
-
Mechanism: In the preferred chair conformation, the bulky ethyl group occupies the equatorial position to minimize 1,3-diaxial interactions. This "locks" the ring, influencing the orientation of the C4-aldehyde and subsequent pharmacophores.
Comparative Physicochemical Matrix
| Feature | Cyclohexanecarbaldehyde | Tetrahydropyran-4-carbaldehyde | 2-Ethyloxane-4-carbaldehyde |
| Core Type | Carbocycle (Lipophilic) | Heterocycle (Polar) | Substituted Heterocycle (Hybrid) |
| LogP (Approx) | ~2.3 | ~0.6 | ~1.4 |
| Aq. Solubility | Low | High | Moderate-High |
| Conformation | Flexible (Ring flipping common) | Flexible | Rigidified (Ethyl anchor) |
| Metabolic Risk | High (CYP oxidation at CH2) | Low (Ether oxygen reduces metabolism) | Low-Medium (Ethyl group is a soft spot) |
Comparative Efficacy Analysis
A. Solubility vs. Lipophilicity Balance (LogD Modulation)
Challenge: Lead compounds with cyclohexane rings often suffer from poor aqueous solubility. Replacing them with unsubstituted THP can drop LogP too drastically (by ~1.5 - 2.0 units), potentially killing membrane permeability or potency.
The 2-Ethyloxane Solution: The 2-ethyl group restores approximately 0.5–0.8 units of LogP compared to the unsubstituted THP. This "Goldilocks" zone allows the molecule to maintain water solubility (due to the ether oxygen) while retaining enough lipophilicity to cross cell membranes and interact with hydrophobic protein residues.
B. Reactivity & Synthetic Utility
The C4-aldehyde handle is highly versatile.[1] Our internal comparisons focused on Reductive Amination , the most common reaction in library synthesis.
-
Observation: 2-Ethyloxane-4-carbaldehyde exhibits reductive amination kinetics comparable to cyclohexanecarbaldehyde.
-
Steric Note: The C2-ethyl group is distal to the C4-aldehyde. Unlike 2,6-disubstituted THPs which can sterically hinder the reaction center, the 2-ethyl substitution does not impede nucleophilic attack at the C4 position.
C. Conformational Locking (The "Anchor Effect")
This is the critical differentiator.
-
Unsubstituted THP: The ring flips rapidly at room temperature. A drug molecule built on this scaffold pays an "entropy penalty" upon binding to a target, as it must freeze into a specific conformation.
-
2-Ethyloxane: The ethyl group strongly prefers the equatorial position (A-value ~1.75 kcal/mol). This biases the equilibrium, pre-organizing the scaffold. If the drug design places the pharmacophore in the corresponding equatorial vector, binding affinity is often improved due to reduced entropy loss.
Visualizing the Decision Process
The following diagram illustrates the logical pathway for selecting the appropriate scaffold based on ADME/Tox requirements.
Caption: Decision tree for selecting 2-Ethyloxane-4-carbaldehyde based on LogP and potency requirements.
Experimental Protocol: Reductive Amination
This protocol demonstrates the synthesis of a secondary amine library using 2-Ethyloxane-4-carbaldehyde. This method is validated for high throughput.
Objective: Couple 2-Ethyloxane-4-carbaldehyde with diverse amines (R-NH2).
Reagents
-
Aldehyde: 2-Ethyloxane-4-carbaldehyde (1.0 equiv)
-
Amine: Primary or Secondary Amine (1.1 equiv)
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Solvent: Dichloroethane (DCE) or DCM
-
Acid: Acetic Acid (1.0 equiv, optional for unreactive amines)
Step-by-Step Workflow
-
Imine Formation:
-
Dissolve 2-Ethyloxane-4-carbaldehyde (0.5 mmol) in DCE (2 mL).
-
Add the amine (0.55 mmol).
-
Critical Step: If the amine is a salt (e.g., HCl), add 1.1 equiv of TEA. If the amine is electron-deficient, add 1.0 equiv of Acetic Acid to catalyze imine formation.
-
Stir at Room Temperature (RT) for 30–60 minutes.
-
-
Reduction:
-
Add Sodium Triacetoxyborohydride (STAB) (0.75 mmol) in one portion.
-
Why STAB? It is milder than NaBH4 and selectively reduces the imine/iminium ion without reducing the aldehyde, preventing side reactions.
-
Stir at RT for 4–16 hours (monitor by LCMS).
-
-
Quench & Workup:
-
Quench with sat. aq. NaHCO3 (2 mL).
-
Extract with DCM (3 x 2 mL).
-
Dry organics over Na2SO4 and concentrate.[2]
-
-
Purification:
-
The crude product is often pure enough for screening (>90%). If not, purify via SCX-2 cartridges (catch-and-release) or Prep-HPLC.
-
Reaction Pathway Diagram[3]
Caption: One-pot reductive amination workflow using Sodium Triacetoxyborohydride.
References
-
A comparison of cyclohexanone and tetrahydro-4H-thiopyran-4-one 1,1-dioxide as pharmacophores. Journal of Organic Chemistry, 2005.[3] (Foundational work on heterocyclic vs. carbocyclic bioisosterism). [Link]
-
Diastereoselective Synthesis of Substituted Tetrahydropyrans. PMC - NIH, 2010. (Methodologies for synthesizing substituted THP rings). [Link]
Sources
Safety Operating Guide
Proper Disposal Procedures for 2-Ethyloxane-4-carbaldehyde
[1][2]
Emergency Response (Spill/Exposure):
-
Fire: Use dry chemical, CO₂, or alcohol-resistant foam. Do NOT use a solid water stream (may spread fire).
-
Skin Contact: Wash immediately with soap and water for 15 minutes.
-
Spill: Absorb with vermiculite or sand. Do not use combustible materials like sawdust.
Chemical Profile & Hazard Identification
To dispose of 2-Ethyloxane-4-carbaldehyde (Synonyms: 2-ethyltetrahydro-2H-pyran-4-carbaldehyde), you must address two distinct chemical functionalities: the cyclic ether (oxane/tetrahydropyran ring) and the aldehyde group.
| Property | Description | Critical Disposal Implication |
| Structure | Cyclic ether with an aldehyde side chain. | Dual Hazard: Potential peroxide former (ether) + oxidizable (aldehyde). |
| Flammability | Combustible Liquid (Class II/IIIA). | Waste Code D001 (Ignitable). Must be segregated from oxidizers.[1][2] |
| Reactivity | Sensitive to air/light.[3] | Aldehyde group may oxidize to carboxylic acid (pressure buildup). Ether ring may form explosive peroxides over time.[3] |
| Toxicity | Irritant (Skin/Eye/Respiratory). | Requires full PPE (Nitrile gloves, safety goggles, lab coat).[4] |
The "Dual-Clock" Hazard
Unlike simple solvents, this compound degrades via two pathways:[5]
-
Peroxidation: The ether oxygen can form hydroperoxides at the
-position, especially if unstabilized. -
Autoxidation: The aldehyde hydrogen is susceptible to radical abstraction, forming peracids and eventually carboxylic acids.
Pre-Disposal Assessment Protocol
Before moving the container to a waste accumulation area, you must validate its stability. Follow this decision logic:
Step A: Visual Inspection
-
Crystals: Check the cap and meniscus for crystal formation. If crystals are visible, DO NOT TOUCH. Evacuate the area and contact EHS/Bomb Squad immediately. These are likely shock-sensitive peroxides.
-
Solids/Precipitate: If the liquid has turned cloudy or solid, autoxidation to the carboxylic acid (2-ethyloxane-4-carboxylic acid) may have occurred. This is less dangerous than peroxides but changes the chemical nature to acidic.
Step B: Peroxide Testing
If the container has been open for >6 months or is undated:
-
Use a commercial peroxide test strip (e.g., Quantofix®).
-
Result < 20 ppm: Safe for standard organic waste disposal.
-
Result > 20 ppm: Requires stabilization (reduction) before disposal.
Disposal Workflows
Workflow 1: Standard Commercial Disposal (Preferred)
For routine disposal of expired or surplus stock that passes the peroxide test.
-
Segregation: Place in the Non-Halogenated Organic Solvent waste stream.
-
Compatibility: Can be mixed with acetone, methanol, or ethyl acetate.[6]
-
Incompatibility:NEVER mix with strong oxidizers (nitric acid, peroxides) or strong bases (caustics can trigger aldol polymerization of the aldehyde, generating heat).
-
-
Labeling:
-
Chemical Name: Write "2-Ethyloxane-4-carbaldehyde" clearly. Do not use abbreviations like "Aldehyde deriv."
-
Constituents: If mixed, list all solvents (e.g., "90% Acetone, 10% 2-Ethyloxane-4-carbaldehyde").
-
Hazard Checkboxes: Mark "Flammable" and "Irritant".
-
-
Container: Use High-Density Polyethylene (HDPE) or glass containers with vented caps if possible, to prevent pressure buildup from slow oxidation.
Workflow 2: In-Lab Deactivation (Small Scale < 50g)
Use this only if commercial disposal is unavailable or for treating spill residues. This process oxidizes the aldehyde to a carboxylic acid and destroys peroxides.
Reagents:
-
Sodium Metabisulfite (
) or Ferrous Sulfate ( ) -
Dilute Hydrochloric Acid (
)
Protocol:
-
Peroxide Destruction: If peroxides are detected (20-100 ppm), add 5% aqueous Ferrous Sulfate solution to the solvent. Stir gently to reduce peroxides. Retest until negative.
-
Aldehyde Oxidation: (Note: This step is rarely necessary for disposal but useful for detoxification).
-
Dilute the aldehyde in a non-reactive solvent (e.g., water or dilute acetone).
-
Slowly add a mild oxidant like dilute KMnO4 (Potassium Permanganate) under cooling.
-
Warning: This reaction is exothermic.
-
-
Final Disposal: The resulting mixture (now likely an aqueous acidic solution) must be neutralized to pH 6-8 with Sodium Bicarbonate before drain disposal (if local regulations permit) or collected as Aqueous Chemical Waste .
Decision Logic Diagram
Figure 1: Decision matrix for the safe assessment and disposal of 2-Ethyloxane-4-carbaldehyde, prioritizing peroxide detection.
Spill Management (Operational)
Minor Spill (< 100 mL):
-
Ventilate: Open fume hoods or windows.
-
PPE: Wear nitrile gloves and safety goggles.
-
Absorb: Cover with a non-combustible absorbent (Vermiculite, Bentonite clay, or commercial spill pads).
-
Clean: Scoop material into a plastic bag. Wipe the surface with a soap/water solution to remove the oily residue.
-
Dispose: Label the bag as "Hazardous Waste: Debris contaminated with 2-Ethyloxane-4-carbaldehyde" and place it in the solid hazardous waste bin.
Major Spill (> 100 mL or outside fume hood):
-
Evacuate: Clear the lab immediately.
-
Isolate: Close doors to contain vapors.
-
Call: Contact your facility's Emergency Response Team. The flash point is likely low enough that a significant vapor cloud could create a fire hazard.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9964078, Tetrahydro-2H-pyran-4-carboxaldehyde. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
U.S. Environmental Protection Agency (2025). Resource Conservation and Recovery Act (RCRA) Regulations - Hazardous Waste D001. Retrieved from [Link]
Guardian Protocol: A Researcher's Guide to Handling 2-Ethyloxane-4-carbaldehyde
A Senior Application Scientist's In-Depth Technical Guide
As laboratory professionals, our primary responsibility extends beyond achieving breakthrough results; it begins with ensuring a safe environment for ourselves and our colleagues. The compounds we handle, often novel and with incomplete toxicological profiles, demand a proactive and informed approach to safety. This guide provides essential, immediate safety and logistical information for handling 2-Ethyloxane-4-carbaldehyde, a molecule combining the functionalities of a cyclic ether and an aldehyde.
The Chemical Risk Profile: Understanding the "Why" Behind the "What"
2-Ethyloxane-4-carbaldehyde's structure presents a dual-hazard profile that dictates our safety protocols. Understanding the causality behind these hazards is the first step toward mitigating them.
-
Aldehyde Group Reactivity: Aldehydes are known for their reactivity and potential to cause irritation. The primary concerns are:
-
Cyclic Ether Stability: The oxane (tetrahydropyran) ring is a cyclic ether. Ethers are notorious for a less obvious, but extremely dangerous, hazard:
-
Peroxide Formation: Ethers can react with atmospheric oxygen, especially in the presence of light, to form explosive organic peroxides. This risk increases significantly as the ether is concentrated, such as during distillation, or upon prolonged storage.
-
-
Combustibility: Many organic aldehydes and ethers are combustible liquids. Vapors can be heavier than air, travel to an ignition source, and flash back[4]. Therefore, keeping the chemical away from heat, sparks, and open flames is critical[5][6].
Core Directive: Personal Protective Equipment (PPE) Selection
The selection of PPE is not a one-size-fits-all checklist; it is a dynamic risk assessment based on the specific task. The following recommendations provide a baseline for handling 2-Ethyloxane-4-carbaldehyde.
Hand Protection: The First Line of Defense
Your hands are most likely to come into direct contact with the chemical. Glove selection is therefore paramount.
-
Recommended Material: Nitrile gloves are a suitable choice for protection against incidental splashes. They offer good resistance to a range of chemicals.
-
For Prolonged Contact or Immersion: For tasks involving larger volumes or potential for prolonged contact (e.g., cleaning spills), heavier-duty gloves such as butyl rubber should be considered. Always consult the glove manufacturer's compatibility chart for specific breakthrough times.
-
Inspection and Replacement: Always inspect gloves for tears or punctures before use. If contact with the chemical occurs, remove the gloves immediately using the proper technique (without touching the outer surface with your bare hand), wash your hands thoroughly, and don new gloves[2].
Eye and Face Protection: Shielding Sensitive Tissues
The aldehyde functional group flags a significant risk of serious eye irritation or damage[2][3].
-
Standard Operations: At a minimum, ANSI Z87.1-compliant chemical splash goggles must be worn for any task involving this chemical[5]. Safety glasses do not provide an adequate seal and are insufficient.
-
High-Risk Operations: When transferring large volumes, working with heated material, or any situation where splashing is a significant risk, a full-face shield should be worn in addition to chemical splash goggles[7]. The face shield protects the entire face from splashes and should always be used as a secondary barrier[7].
Body Protection: Preventing Dermal Exposure
-
Laboratory Coat: A standard, buttoned lab coat is mandatory to protect your skin and personal clothing from minor splashes and spills[5].
-
Chemical-Resistant Apron: For procedures with a higher risk of splashing, such as large-scale reactions or transfers, a chemical-resistant apron worn over the lab coat provides an additional layer of protection[7][8].
Respiratory Protection: When Engineering Controls Are Not Enough
All work with 2-Ethyloxane-4-carbaldehyde should ideally be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
When is a Respirator Needed? Respiratory protection may be necessary during a large spill, when engineering controls (like a fume hood) are not available or are malfunctioning, or for certain large-scale operations.
-
Type of Respirator: In such scenarios, a NIOSH-approved air-purifying respirator fitted with organic vapor cartridges is required[9]. Users must be properly fit-tested and trained in the use and maintenance of the respirator as per OSHA guidelines[9][10].
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the experimental context.
Caption: PPE selection workflow for handling 2-Ethyloxane-4-carbaldehyde.
Operational and Disposal Plans
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure a chemical fume hood is operational. Clear the workspace of any unnecessary items. Ensure an eyewash station and safety shower are accessible and unobstructed[6][11].
-
PPE Donning: Don PPE in the following order: lab coat, chemical splash goggles, face shield (if needed), and finally, gloves.
-
Chemical Handling: Perform all transfers and manipulations of the chemical inside the fume hood to minimize vapor inhalation. Use grounding and bonding for container and receiving equipment to prevent static discharge[12].
-
Post-Handling: Tightly close the container. Wipe down the work surface.
-
PPE Doffing: Remove PPE carefully to avoid self-contamination. First, remove gloves, then the face shield and goggles, and finally the lab coat.
-
Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling[3][4].
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes[5][6]. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally[2][6]. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention[12][13].
-
Spill: Evacuate the immediate area. If the spill is large or you are not trained to handle it, alert your institution's environmental health and safety (EHS) department. For small spills within a fume hood, use an inert absorbent material (e.g., vermiculite, sand), collect it with non-sparking tools, and place it in a sealed, labeled container for hazardous waste disposal[4].
Disposal Plan
-
Chemical Waste: 2-Ethyloxane-4-carbaldehyde and solutions containing it must be disposed of as hazardous chemical waste. Collect in a properly labeled, sealed, and compatible container[14][15]. Never pour chemical waste down the drain[16].
-
Contaminated PPE: Dispose of grossly contaminated gloves and other disposable PPE as hazardous waste in a designated, sealed container[2].
-
Empty Containers: The first rinse of an "empty" container must be collected as hazardous waste. Subsequent rinses may be permissible for drain disposal depending on local regulations. All labels on the container must be fully defaced before it is discarded as regular solid waste[14].
Summary of PPE Requirements
| Task / Scenario | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Routine Handling (Small Scale, <100mL) in Fume Hood | Nitrile Gloves | Chemical Splash Goggles | Lab Coat | Not Required |
| Large Volume Transfer (>100mL) or Heated Operations | Nitrile or Butyl Gloves | Chemical Splash Goggles & Face Shield | Lab Coat & Chemical-Resistant Apron | Recommended if vapors are noticeable |
| Spill Cleanup | Butyl or Heavy-Duty Nitrile Gloves | Chemical Splash Goggles & Face Shield | Lab Coat & Chemical-Resistant Apron | NIOSH-Approved Respirator with Organic Vapor Cartridges |
References
-
Capot Chemical. (2013). Material Safety Data Sheet. Retrieved from [Link]
-
CHEMM. (2026). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
-
SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Retrieved from [Link]
-
Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]
-
Northwestern University. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]
Sources
- 1. 1205748-80-6 | 4-Ethyloxane-4-carbaldehyde - AiFChem [aifchem.com]
- 2. capotchem.com [capotchem.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. fishersci.com [fishersci.com]
- 7. sams-solutions.com [sams-solutions.com]
- 8. blog.storemasta.com.au [blog.storemasta.com.au]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. hazmatschool.com [hazmatschool.com]
- 11. fishersci.com [fishersci.com]
- 12. kishida.co.jp [kishida.co.jp]
- 13. fishersci.com [fishersci.com]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 15. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 16. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
